4,7-Dichloro-2-methylquinoline
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0>br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4,7-dichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYCALFKBCOYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357603 | |
| Record name | 4,7-dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50593-69-6 | |
| Record name | 4,7-dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dichloro-methylquinolines: A Case of Data Scarcity for 4,7-Dichloro-2-methylquinoline and a Detailed Profile of 4,7-Dichloroquinoline
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for 4,7-Dichloro-2-methylquinoline. While its existence is confirmed through its Chemical Abstracts Service (CAS) number and availability from chemical suppliers, essential chemical properties, experimental protocols, and biological activity data are not extensively reported. This guide provides the available identification data for this compound and, for comparative and contextual purposes, offers an in-depth technical profile of the closely related and well-documented compound, 4,7-Dichloroquinoline.
Part 1: this compound (CAS: 50593-69-6)
A thorough search for the chemical and physical properties of this compound has yielded limited information. While the compound is commercially available, detailed experimental data regarding its melting point, boiling point, and spectral characteristics are not present in readily accessible scientific literature. One major supplier notes that analytical data is not collected for this product, and the buyer assumes responsibility for confirming its identity and purity.[1]
Chemical Identification
The fundamental identification details for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N | [1][2][3][4] |
| Molecular Weight | 212.08 g/mol | [1][3][4] |
| CAS Number | 50593-69-6 | [2][3][4][5] |
| Physical Form | Solid | [1] |
Part 2: 4,7-Dichloroquinoline (CAS: 86-98-6) - A Detailed Technical Profile
Disclaimer: The following information pertains to 4,7-Dichloroquinoline, a distinct chemical compound from this compound. It is provided here as a reference due to the extensive availability of its data.
4,7-Dichloroquinoline is a critical intermediate in the synthesis of several widely used antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine.[6][7] Its chemical properties and synthesis are well-documented in scientific literature.
Chemical and Physical Properties
The key chemical and physical properties of 4,7-Dichloroquinoline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂N | [6][8][9] |
| Molecular Weight | 198.05 g/mol | [6][8] |
| Melting Point | 81-88 °C | [10][11] |
| Boiling Point | 317 °C | [6] |
| Appearance | White to yellow or brown powder/crystals | [6][11] |
| Solubility | Soluble in chloroform |
Spectral Data
| Type | Key Features |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available.[12] |
| Mass Spectrometry | Mass spectral data available.[9][13] |
| Infrared (IR) Spectroscopy | IR spectral data available.[9] |
Experimental Protocols
Synthesis of 4,7-Dichloroquinoline:
A common and well-established method for the synthesis of 4,7-dichloroquinoline proceeds via the Gould-Jacobs reaction, starting from m-chloroaniline. The general steps are outlined below.[6][14]
-
Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically on a steam bath, to drive the condensation reaction and form an intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate.[14]
-
Cyclization: The intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (e.g., boiling) to induce cyclization, forming 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.[14]
-
Saponification and Decarboxylation: The resulting ester is saponified using a base like sodium hydroxide, followed by acidification. The resulting 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is then decarboxylated by heating in a high-boiling point solvent to yield 7-chloro-4-quinolinol.[14]
-
Chlorination: The final step involves the chlorination of 7-chloro-4-quinolinol, typically using phosphorus oxychloride (POCl₃), to yield the final product, 4,7-dichloroquinoline.[10][14] The crude product is then purified, often by recrystallization.[14]
Biological Activity and Applications
The primary significance of 4,7-dichloroquinoline lies in its role as a precursor for the synthesis of 4-aminoquinoline antimalarial drugs.[6] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that impart biological activity.
Recent studies have also explored the insecticidal properties of 4,7-dichloroquinoline and its derivatives, showing lethal effects against the larvae of mosquito species that are vectors for malaria and dengue fever.[7][15][16]
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4,7-dichloroquinoline and its subsequent use in the preparation of the antimalarial drug, Chloroquine.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS: 50593-69-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 001chemical.com [001chemical.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 50593-69-6 [chemicalbook.com]
- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 7. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 8. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 10. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum [chemicalbook.com]
- 13. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-2-methylquinoline from 3-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthetic pathway for the preparation of 4,7-dichloro-2-methylquinoline, a key intermediate in pharmaceutical synthesis, starting from 3-chloroaniline. The synthesis proceeds via a Conrad-Limpach reaction to form the key intermediate, 7-chloro-4-hydroxy-2-methylquinoline, followed by a dehydroxylative chlorination to yield the final product.
Overall Synthesis Pathway
The synthesis of this compound from 3-chloroaniline is achieved through a two-step process. The first step is a Conrad-Limpach reaction involving the condensation of 3-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized at high temperature to yield 7-chloro-4-hydroxy-2-methylquinoline. The second step involves the chlorination of the 4-hydroxy group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the target molecule, this compound.
Overall synthesis pathway for this compound.
Step 1: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline (Conrad-Limpach Reaction)
The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1] This step involves two key transformations: the initial condensation of 3-chloroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(3-chloroanilino)crotonate, followed by a high-temperature thermal cyclization.
Experimental Protocol: Condensation
A common procedure for the formation of the anilinocrotonate intermediate involves heating the aniline and β-ketoester, often with a catalytic amount of acid, and removing the water that is formed.[2]
-
To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), benzene (as a solvent to facilitate azeotropic removal of water), and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.
-
Remove the solvent under reduced pressure to yield the crude ethyl 3-(3-chloroanilino)crotonate. This intermediate can often be used in the next step without further purification.
Experimental Protocol: Cyclization
The cyclization of the intermediate requires high temperatures, typically achieved by using a high-boiling point solvent.
-
In a flask equipped with a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or mineral oil to approximately 250 °C.
-
Slowly add the crude ethyl 3-(3-chloroanilino)crotonate from the previous step to the hot solvent.
-
Maintain the temperature for a specified period to allow for the intramolecular cyclization and elimination of ethanol.
-
Cool the reaction mixture, which should cause the product, 7-chloro-4-hydroxy-2-methylquinoline, to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization.
| Parameter | Value/Condition | Reference |
| Reactants | 3-Chloroaniline, Ethyl acetoacetate | [1] |
| Intermediate | Ethyl 3-(3-chloroanilino)crotonate | [2] |
| Cyclization Temp. | ~250 °C | |
| Cyclization Solvent | Dowtherm A or Mineral Oil |
Step 2: Synthesis of this compound (Chlorination)
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step, often accomplished using phosphorus oxychloride (POCl₃).[3] This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[4]
Experimental Protocol: Chlorination
The following protocol is adapted from the chlorination of the analogous 7-chloro-4-hydroxyquinoline.[3]
-
In a round-bottomed flask equipped with a reflux condenser and a stirrer, add 7-chloro-4-hydroxy-2-methylquinoline (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully quench the reaction by pouring the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution to a pH of 7-9 with a suitable base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental workflow for the chlorination of 7-chloro-4-hydroxy-2-methylquinoline.
| Parameter | Value/Condition | Reference |
| Substrate | 7-Chloro-4-hydroxy-2-methylquinoline | [3] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3] |
| Reaction Temp. | Reflux (105-110 °C) | [3] |
| Reaction Time | 1-2 hours | [3] |
| Work-up | Quenching in ice water, neutralization | [3] |
| Purification | Recrystallization from ethanol | [3] |
| Yield | ~89.5% (for analogous compound) | [3] |
This comprehensive guide provides a detailed pathway and experimental protocols for the synthesis of this compound from 3-chloroaniline. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.
References
Spectroscopic Profiling of 4,7-Dichloro-2-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dichloro-2-methylquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds, namely 4,7-dichloroquinoline and other substituted quinolines. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical validation.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃. The presence of the methyl group at the C2 position and the chlorine atoms at C4 and C7 will influence the electronic environment of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (at C2) | 2.5 - 2.7 | Singlet (s) | N/A |
| H3 | 7.2 - 7.4 | Singlet (s) | N/A |
| H5 | 7.9 - 8.1 | Doublet (d) | 8.5 - 9.0 |
| H6 | 7.4 - 7.6 | Doublet of doublets (dd) | 8.5 - 9.0, 2.0 - 2.5 |
| H8 | 8.0 - 8.2 | Doublet (d) | 2.0 - 2.5 |
¹³C NMR (Carbon-13 NMR): The predicted chemical shifts are provided for the carbon atoms of the quinoline ring system and the methyl substituent.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₃ | 18 - 25 |
| C2 | 158 - 162 |
| C3 | 121 - 124 |
| C4 | 148 - 152 |
| C4a | 147 - 150 |
| C5 | 127 - 130 |
| C6 | 125 - 128 |
| C7 | 135 - 138 |
| C8 | 128 - 131 |
| C8a | 148 - 151 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring and the substituent groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3050 - 3150 | Medium |
| C-H stretching (methyl) | 2900 - 3000 | Medium |
| C=N stretching | 1600 - 1620 | Medium to Strong |
| C=C stretching (aromatic) | 1450 - 1580 | Medium to Strong |
| C-Cl stretching | 1000 - 1100 | Strong |
| C-H out-of-plane bending | 800 - 900 | Strong |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is anticipated to yield a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Identity | Predicted Relative Abundance |
| 211/213/215 | [M]⁺ (Molecular ion) | High (Isotopic pattern for 2 Cl atoms) |
| 196/198/200 | [M-CH₃]⁺ | Moderate |
| 176/178 | [M-Cl]⁺ | Moderate |
| 161 | [M-CH₃-Cl]⁺ | Moderate |
| 126 | [M-2Cl-CH₃]⁺ | Low |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid samples like this compound.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube securely and ensure the sample is fully dissolved by gentle vortexing or inversion.
2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
IR Spectroscopy Protocol (Thin Solid Film Method)[1]
1. Sample Preparation:
-
Dissolve a small amount (approx. 10-20 mg) of this compound in a volatile organic solvent such as methylene chloride or acetone.[1]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Apply a drop of the prepared solution onto the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Place the salt plate with the sample film in the sample holder of the instrument.
-
Acquire a background spectrum of the clean, empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The number of scans can be varied (typically 16-32) to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of significant absorption peaks.
Mass Spectrometry Protocol (Electron Ionization)[2][3][4][5]
1. Sample Introduction:
-
Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC/MS).[2]
-
For direct insertion, the sample is placed in a capillary tube at the end of the probe.
2. Ionization:
-
The sample is vaporized by heating in the ion source.[2]
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][4] This causes the molecules to ionize and fragment.[3][2][5]
3. Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
4. Detection and Data Processing:
-
An electron multiplier or other suitable detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Relationship between Molecular Structure and Spectroscopic Information.
References
An In-depth Technical Guide to the Characterization of 4,7-Dichloroquinoline (CAS 86-98-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and development purposes only. All procedures should be conducted by trained professionals in a controlled laboratory setting, adhering to all relevant safety protocols.
Introduction
This technical guide provides a comprehensive overview of the characterization of 4,7-dichloroquinoline, a halogenated quinoline derivative with the Chemical Abstracts Service (CAS) registry number 86-98-6. It is crucial to note that while the topic requested was "4,7-Dichloro-2-methylquinoline," the provided CAS number corresponds to 4,7-Dichloroquinoline . This guide will focus on the characterization of the latter, as the CAS number is the more precise chemical identifier.
4,7-Dichloroquinoline serves as a critical intermediate in the synthesis of several key pharmaceutical compounds, most notably the aminoquinoline class of antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2] Its chemical reactivity, particularly the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution, makes it a valuable building block in medicinal chemistry.[3] This document collates essential data on its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in laboratory applications.
Physicochemical and Spectroscopic Data
The fundamental properties of 4,7-dichloroquinoline are summarized below. These values are compiled from various sources and represent typical data for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 86-98-6 | [4] |
| Molecular Formula | C₉H₅Cl₂N | [4] |
| Molecular Weight | 198.05 g/mol | [5] |
| Appearance | White to pale brown/yellow powder or crystalline solid | [6][7] |
| Melting Point | 81-88 °C | [5][7] |
| Boiling Point | ~317 °C (at 760 mmHg) | [2] |
| Solubility | Soluble in chloroform (50 mg/mL), tetrahydrofuran. Insoluble in water. | [5][8] |
| LogP | 3.57 | [9] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ 8.78 (d, J=4.8 Hz, 1H), 8.15 (d, J=9.2 Hz, 1H), 8.11 (d, J=2.4 Hz, 1H), 7.59 (dd, J=9.2, 2.4 Hz, 1H), 7.48 (d, J=4.8 Hz, 1H) | |
| ¹³C NMR (CDCl₃) | Spectral data available, refer to experimental section for details. | [10] |
| Mass Spectrometry (EI) | m/z 199, 197, 162 | [11] |
| Infrared (IR) | Conforms to structure, characteristic peaks for aromatic C-H and C-Cl stretches. | [1][7] |
| UV/VIS (Methanol) | λmax: 228 nm | [12] |
Table 3: Crystallographic Data
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [13] |
| Space Group | P2₁/c | [13] |
| a | 18.2243 (17) Å | [13] |
| b | 3.8253 (5) Å | [13] |
| c | 23.622 (3) Å | [13] |
| β | 96.61 (1)° | [13] |
| Volume | 1635.8 (4) ų | [13] |
| Z | 8 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 4,7-dichloroquinoline.
Synthesis Protocol (Gould-Jacobs Reaction followed by Chlorination)
This common industrial synthesis route involves the reaction of m-chloroaniline with an ethoxymethylenemalonic ester, followed by cyclization, hydrolysis, decarboxylation, and finally, chlorination.[1]
Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline
-
A mixture of m-chloroaniline and diethyl ethoxymethylenemalonate is heated.
-
The resulting intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether (Dowtherm A) to form the corresponding quinoline ester.[14]
-
The ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[15]
-
This acid is decarboxylated by heating in Dowtherm A to produce 7-chloro-4-hydroxyquinoline.[16]
Step 2: Chlorination to 4,7-Dichloroquinoline
-
Suspend the air-dried 7-chloro-4-hydroxyquinoline in a high-boiling solvent (e.g., Dowtherm A or toluene) in a flask equipped with a stirrer and reflux condenser.[15][16]
-
Cool the solution to room temperature and add phosphorus oxychloride (POCl₃).[16]
-
Heat the reaction mixture to 135-140 °C and stir for 1 hour.[16]
-
After cooling, the reaction mixture is carefully poured into ice-cold water.[17]
-
The aqueous mixture is then neutralized with a base (e.g., 10% sodium hydroxide) to a pH of 7-8 to precipitate the crude 4,7-dichloroquinoline.[17]
-
The solid product is collected by filtration, washed thoroughly with water, and dried.[16]
-
Recrystallization from a suitable solvent like ethanol or hexane can be performed for further purification.[13][17]
Characterization Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 4,7-dichloroquinoline in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument, typically at 75 MHz for a 300 MHz spectrometer.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).
-
2.2.2 Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry is commonly used for this compound. Electrospray Ionization (ESI) can also be used, particularly for identifying protonated molecules and adducts.[18][19]
-
Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: ~200-250 °C.
-
-
Expected Fragmentation: The fragmentation pattern is key to structural confirmation. Common fragments arise from the loss of chlorine atoms and cleavage of the quinoline ring system.
2.2.3 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Expected Peaks: Look for characteristic absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the aromatic system (approx. 1600-1450 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
2.2.4 High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Method: A reverse-phase HPLC method is suitable for purity assessment.[9][20]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[20]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an additive like phosphoric acid or formic acid for peak shaping) is typical.[9]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol/water.
-
Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak relative to the total peak area.
Mandatory Visualizations
The following diagrams illustrate key workflows for the synthesis and characterization of 4,7-dichloroquinoline.
Caption: Synthesis workflow for 4,7-dichloroquinoline.
Caption: Analytical workflow for compound characterization.
References
- 1. 4,7-Dichloroquinoline | 86-98-6 | Benchchem [benchchem.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 4,7-ジクロロキノリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4,7-Dichloroquinoline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4,7-Dichloroquinoline | SIELC Technologies [sielc.com]
- 10. 4,7-Dichloroquinoline(86-98-6) 13C NMR [m.chemicalbook.com]
- 11. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 12. chemwhat.com [chemwhat.com]
- 13. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Crystal Structure and Analysis of 4,7-Dichloroquinoline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of the crystal structure of 4,7-dichloroquinoline, a critical intermediate in the synthesis of several key pharmaceutical compounds, including antimalarial drugs like chloroquine and hydroxychloroquine.[1][2][3] While specific crystallographic data for the 2-methyl derivative is not publicly available, this document presents a comprehensive analysis of the parent compound, 4,7-dichloroquinoline, based on published single-crystal X-ray diffraction studies. The guide includes detailed experimental protocols for its synthesis and crystallographic analysis, quantitative structural data, and visualizations of experimental workflows and its role in drug synthesis.
Crystallographic Data for 4,7-Dichloroquinoline
The definitive crystal structure of 4,7-dichloroquinoline was determined by Kulkarni et al. through single-crystal X-ray diffraction.[4][5] The analysis revealed a monoclinic crystal system with two unique molecules in the asymmetric unit, both of which are essentially planar.[4][5] All quantitative data from the crystallographic study are summarized below for clarity and comparative purposes.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₉H₅Cl₂N |
| Formula Weight | 198.04 g/mol |
| Temperature | 123 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 18.2243 (17) Å |
| b | 3.8253 (5) Å |
| c | 23.622 (3) Å |
| β | 96.61 (1)° |
| Volume | 1635.8 (4) ų |
| Z | 8 |
| Calculated Density | 1.609 Mg/m³ |
| Absorption Coefficient | 0.778 mm⁻¹ |
| F(000) | 800 |
| Data Collection & Refinement | |
| R-factor (R1) | 0.096 |
| wR factor (wR2) | 0.327 |
| Data-to-parameter ratio | 14.7 |
| Data sourced from Kulkarni, A. A., et al. (2012).[4][5] |
Table 2: Selected Atomic Coordinates and Isotropic Displacement Parameters (Ų)
| Atom | x | y | z | U(eq) |
| Cl1A | 0.46391 (11) | 0.7593 (6) | 0.94032 (9) | 0.0625 (6) |
| Cl2A | 0.31181 (11) | 0.9079 (6) | 0.65527 (9) | 0.0630 (6) |
| N1A | 0.5405 (3) | 0.4243 (18) | 0.7726 (3) | 0.0560 (15) |
| C2A | 0.5808 (4) | 0.369 (2) | 0.8223 (4) | 0.0544 (18) |
| C3A | 0.5587 (4) | 0.467 (2) | 0.8763 (4) | 0.0560 (18) |
| C4A | 0.4924 (4) | 0.6317 (19) | 0.8765 (3) | 0.0501 (16) |
| C5A | 0.3766 (4) | 0.8694 (19) | 0.8220 (4) | 0.0544 (18) |
| Abridged data for one of the two molecules in the asymmetric unit. Sourced from Kulkarni, A. A., et al. (2012).[4][5] |
Experimental Protocols
Synthesis of 4,7-Dichloroquinoline
The synthesis of 4,7-dichloroquinoline is well-established and typically follows a multi-step process, often beginning with m-chloroaniline, as described in various chemical synthesis literature.[2][6][7]
Methodology:
-
Condensation: A mixture of m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated (e.g., on a steam bath) for approximately one hour to form the intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate.[6]
-
Cyclization: The resulting acrylate intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to boiling (approx. 250 °C) for one hour.[2][6] This thermal cyclization step forms the quinoline ring structure.
-
Saponification & Acidification: The cyclized product is cooled, filtered, and then hydrolyzed by refluxing in an aqueous sodium hydroxide solution. This step converts the ester group to a carboxylic acid. The solution is then acidified (e.g., with HCl) to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[6]
-
Decarboxylation: The resulting acid is suspended in a high-boiling point solvent (e.g., Dowtherm A) and boiled to induce decarboxylation, yielding 7-chloro-4-quinolinol.[6]
-
Chlorination: The 7-chloro-4-quinolinol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a solvent like toluene. The mixture is heated (e.g., 100-140 °C) to substitute the 4-hydroxyl group with a chlorine atom, yielding the final product, 4,7-dichloroquinoline.[6][7]
-
Purification: The crude product is purified through extraction and recrystallization from a suitable solvent (e.g., ethanol or Skellysolve B) to obtain needle-shaped crystals.[6][8]
Caption: A flowchart illustrating the multi-step chemical synthesis of 4,7-dichloroquinoline.
Single-Crystal X-ray Crystallography Protocol
The determination of a small molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction.[9][10][11] This technique requires a high-quality, single crystal of the compound.[10]
Methodology:
-
Crystallization: The first and often most challenging step is to grow a diffraction-quality single crystal (typically >0.1 mm in all dimensions).[9][10] This is achieved by slowly cooling a supersaturated solution of the purified compound. Various methods like slow evaporation, solvent layering, or vapor diffusion can be employed. Rapid cooling should be avoided as it can lead to the formation of powders or imperfect crystals.[12]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and cryo-protectant oil, before being placed in a cold stream of nitrogen gas (e.g., 123 K) on the diffractometer.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[9] The crystal is rotated, and a series of diffraction patterns are collected by a detector. Each compound produces a unique diffraction pattern based on its internal atomic arrangement.[10]
-
Data Reduction: The collected raw diffraction intensities are processed. This involves integrating the intensities of each reflection, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data.
-
Structure Solution: The "phase problem" is the primary challenge in crystallography, as the phases of the diffracted X-rays cannot be measured directly.[10] For small molecules, ab initio or "direct methods" are typically used to calculate initial phase estimates from the diffraction amplitudes.[10]
-
Structure Refinement: An initial electron density map is generated using the calculated phases and measured amplitudes. From this map, an atomic model of the molecule is built. This model is then refined using a least-squares method, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[10]
-
Validation and Deposition: The final refined structure is validated for geometric and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), for public access.
Caption: A summary of the key stages in determining a molecule's crystal structure.
Role in Drug Development
4,7-dichloroquinoline is not typically an active pharmaceutical ingredient itself but serves as a foundational scaffold for the synthesis of quinoline-based drugs.[3] Its most notable application is in the production of 4-aminoquinoline antimalarials, including chloroquine and hydroxychloroquine.[1] The reactivity of the chlorine atom at the 4-position allows for its substitution with various amine side chains, which is a key step in imparting antimalarial activity.[3] Quinoline derivatives are a significant class of compounds investigated for a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[13][14]
Caption: Logical relationship of 4,7-dichloroquinoline as a precursor to antimalarial drugs.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. rigaku.com [rigaku.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4,7-Dichloro-2-methylquinoline in Organic Solvents: A Technical Guide
Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 4,7-dichloro-2-methylquinoline in organic solvents. This guide, therefore, provides available solubility data for the closely related analogue, 4,7-dichloroquinoline, to offer valuable insights for researchers. Furthermore, a detailed experimental protocol is presented to enable the determination of the solubility of this compound in various organic solvents.
Introduction
This compound is a substituted quinoline derivative of interest in medicinal chemistry and materials science. Understanding its solubility in organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a summary of available solubility data for a key structural analogue and a comprehensive methodology for determining the solubility of the title compound.
Quantitative Solubility Data for the Analogue: 4,7-Dichloroquinoline
| Solvent | Temperature (°C) | Solubility | Data Type |
| Chloroform | Not Specified | 50 mg/mL | Qualitative |
| Ethanol | 26.65 | 0.0113 | Mole Fraction |
| Ethanol | 30.05 | 0.0145 | Mole Fraction |
| Ethanol | 34.95 | 0.0224 | Mole Fraction |
| Ethanol | 40.15 | 0.0364 | Mole Fraction |
| Ethanol | 44.95 | 0.0564 | Mole Fraction |
| Ethanol | 50.05 | 0.0886 | Mole Fraction |
| Ethanol | 55.15 | 0.1353 | Mole Fraction |
| Ethanol | 60.25 | 0.2083 | Mole Fraction |
It is important to note that this data is for 4,7-dichloroquinoline and should be used as an estimation for this compound.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, DMF, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent. Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Dilution:
-
Accurately dilute the filtered saturated solution with the same organic solvent using volumetric flasks and pipettes to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC:
-
Develop a suitable HPLC method for the analysis of this compound.
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
-
S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Molar mass and molecular formula of 4,7-Dichloro-2-methylquinoline
An In-depth Technical Guide to 4,7-Dichloro-2-methylquinoline
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural backbone of many synthetic drugs and natural alkaloids. Their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug development. This technical guide focuses on a specific derivative, this compound, providing a summary of its core physicochemical properties and outlining potential avenues for its synthesis and biological evaluation based on established protocols for closely related analogues. While this compound is available for research purposes, it is notably less characterized in scientific literature compared to its non-methylated counterpart, 4,7-dichloroquinoline, presenting opportunities for novel investigation.
Core Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is essential for any experimental design, from solubilization and reaction setup to safety and handling protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Cl₂N | |
| Molar Mass | 212.08 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |
| SMILES String | ClC1=CC(C)=NC2=C1C=CC(Cl)=C2 | |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritant, Eye Damage, STOT SE, Aquatic Chronic | |
| Signal Word | Danger |
Synthesis Methodology
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, established methods for analogous quinoline structures, such as the Gould-Jacobs reaction, provide a logical and adaptable framework. The following diagram illustrates a generalized workflow for the synthesis of a substituted dichloroquinoline, which could be modified for the target compound, likely starting from 3-chloroaniline and an appropriate beta-ketoester.
Potential Applications in Drug Development
While biological data for this compound itself is scarce, the broader class of 4,7-dichloroquinoline derivatives is of significant interest to drug development professionals. The parent compound, 4,7-dichloroquinoline, serves as a crucial intermediate in the synthesis of widely used antimalarial drugs like chloroquine and hydroxychloroquine.[1][2]
Research on 4,7-dichloroquinoline has demonstrated its potential in several areas:
-
Antimalarial Activity: It shows significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[3]
-
Antiviral Properties: Studies have indicated its ability to inhibit viral pathogens such as the dengue virus (DENV-2).[3]
-
Insecticidal Effects: The compound has proven toxic to the larval stages of mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti).[3]
These activities of the parent compound suggest that this compound could be a valuable candidate for screening in similar assays to determine how the addition of the 2-methyl group modulates its biological profile and potential therapeutic applications.
Experimental Protocols: A Representative Example
To facilitate future research, this section provides a detailed, representative protocol for a larvicidal bioassay, adapted from studies on the parent 4,7-dichloroquinoline.[3] This methodology can be directly applied to assess the insecticidal potential of this compound.
Objective: To determine the 50% lethal concentration (LC₅₀) of this compound against Aedes aegypti larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dechlorinated water
-
Third-instar larvae of Aedes aegypti
-
250 mL glass beakers
-
Micropipettes
-
Yeast extract (for larval food)
Procedure:
-
Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound by dissolving the appropriate amount in 1 mL of DMSO and then diluting with dechlorinated water.
-
Serial Dilutions: Create a series of test concentrations (e.g., 1, 2.5, 5, 7.5, 10 ppm) from the stock solution. Each concentration should be prepared in a 250 mL beaker containing 199 mL of dechlorinated water and 1 mL of the appropriate stock dilution.
-
Control Groups: Prepare two control groups: one with 200 mL of dechlorinated water only, and another with 1 mL of the DMSO/water mixture to account for any solvent-induced mortality.
-
Larval Introduction: Introduce 25 third-instar larvae of Aedes aegypti into each test and control beaker. Add a pinch of yeast extract as food.
-
Incubation: Maintain the beakers at standard laboratory conditions (e.g., 27 ± 2°C, 75-85% relative humidity, 14:10 light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the LC₅₀ value and its 95% confidence intervals.
The following diagram illustrates the workflow for this representative biological assay.
Conclusion
This compound is a halogenated quinoline derivative with defined physicochemical properties but limited characterization in the scientific literature regarding its synthesis and biological activity. Its structural similarity to the pharmacologically significant 4,7-dichloroquinoline suggests it may hold untapped potential as an antimalarial, antiviral, or insecticidal agent. The methodologies and comparative data presented in this guide offer a foundational framework for researchers and drug development professionals to initiate further investigation into this compound, potentially leading to the discovery of novel therapeutic agents.
References
The Pharmacological Potential of 4,7-Dichloro-2-methylquinoline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, the 4,7-dichloro-2-methylquinoline core represents a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to facilitate further research and development in this area.
Biological Activities of this compound and Related Derivatives
Derivatives of the 4,7-dichloroquinoline scaffold have shown significant promise across various therapeutic areas. The presence of chlorine atoms at the 4 and 7 positions, combined with a methyl group at the 2 position, offers a unique electronic and steric profile for molecular interactions with biological targets.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] While specific data for this compound derivatives is emerging, the broader class of 4,7-dichloroquinoline derivatives has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of 4,7-Dichloroquinoline and its Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Morita-Baylis-Hillman adducts of 4,7-dichloroquinoline | MCF-7, HCT-116, HL-60, NCI-H292 | IC50 | 4.60 µmol L-1 | [2] |
| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | IC50 | 1.38, 5.34, 5.21 µM (for compound 12e) | [3] |
| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | IC50 | 7.01 to 34.32 μM | [4][5] |
| 2-aminodihydroquinoline analogs | MDA-MB-231 | IC50 | ~2 µM (for compounds 5f and 5h) | [6] |
| A novel quinoline derivative (91b1) | A549, AGS, KYSE150, KYSE450 | MTS50 | Lower than cisplatin in some cases | [7] |
| 2-morpholino-4-anilinoquinoline derivatives | HepG2 | IC50 | 8.50, 11.42, 12.76 μM | [8] |
Antimicrobial Activity
The quinoline core is a well-known pharmacophore in antimicrobial drugs. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal pathogens.
A study on 4,7-dichloro-2-quinolinemethylacrylate (AQM) , a derivative of the core compound, demonstrated its antibacterial potential. At a concentration of 125 ppm, AQM exhibited a 51.7% growth inhibition of Pectobacterium carotovorum subsp. carotovorum (Pcc) and a bacteriostatic effect against Staphylococcus aureus and Bacillus sp.[9]
Table 2: Antibacterial Activity of 4,7-dichloro-2-quinolinemethylacrylate (AQM)
| Bacterial Strain | Concentration | Effect | Reference |
| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 125 ppm | 51.7% growth inhibition | [9] |
| Staphylococcus aureus | 125 ppm | Bacteriostatic | [9] |
| Bacillus sp. | 125 ppm | Bacteriostatic | [9] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Quinoline derivatives have been explored for their anti-inflammatory properties. Studies on related quinoline compounds have shown inhibition of key inflammatory mediators. For instance, certain quinoline-related carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[10] Another study on a 7-chloro-4-(piperazin-1-yl)quinoline derivative highlighted its ability to suppress nitric oxide (NO) and cyclooxygenase-2 (COX-2), key mediators of inflammation.
Antiviral and Antiparasitic Activities
The 4,7-dichloroquinoline scaffold is famously the basis for the antimalarial drug chloroquine.[11] This highlights the potential of its derivatives in combating parasitic infections. Research has shown that 4,7-dichloroquinoline exhibits significant in-vitro antiplasmodial efficacy with IC50 values of 6.7 nM against chloroquine-sensitive and 8.5 nM against chloroquine-resistant strains of Plasmodium falciparum.[12] Furthermore, this compound has shown activity against the dengue virus serotype 2 (DENV-2).[12] Novel quinoline derivatives have also demonstrated dose-dependent inhibition of DENV-2 in the low and sub-micromolar range.[13][14]
Derivatives of 4,7-dichloroquinoline have also been found to have larvicidal and pupicidal properties against mosquito vectors of malaria and dengue, such as Anopheles stephensi and Aedes aegypti.[12][15]
Table 3: Antiparasitic and Antiviral Activity of 4,7-Dichloroquinoline
| Organism/Virus | Strain | Activity Metric | Value | Reference |
| Plasmodium falciparum | Chloroquine-sensitive (CQ-s) | IC50 | 6.7 nM | [12] |
| Plasmodium falciparum | Chloroquine-resistant (CQ-r) | IC50 | 8.5 nM | [12] |
| Dengue Virus Serotype 2 (DENV-2) | - | - | Significant activity | [12] |
| Anopheles stephensi (larva I) | - | LC50 | 4.408 µM/mL | [12] |
| Anopheles stephensi (pupa) | - | LC50 | 7.958 µM/mL | [12] |
| Aedes aegypti (larva I) | - | LC50 | 5.016 µM/mL | [12] |
| Aedes aegypti (pupa) | - | LC50 | 10.669 µM/mL | [12] |
Experimental Protocols
The evaluation of the biological activity of this compound derivatives involves a range of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[5]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[16]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry can be used to analyze the effects of compounds on the cell cycle and to quantify apoptosis.
Materials:
-
Target cancer cell lines
-
This compound derivatives
-
Propidium Iodide (PI) staining solution for cell cycle analysis
-
Annexin V-FITC/PI apoptosis detection kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.[6]
Procedure for Apoptosis Analysis:
-
Cell Treatment: Treat cells with the test compounds as described above.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5][17][18]
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Apoptosis Induction Pathway
Many anticancer agents, including quinoline derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
General Workflow for Biological Activity Screening
The process of evaluating the biological activity of novel compounds follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The existing data on related quinoline derivatives strongly suggests a broad range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic effects.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are essential to assess their efficacy and safety profiles in relevant disease models. The information presented in this guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Substituted Quinolines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies and the discovery of numerous compounds with profound biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of substituted quinoline synthesis, from foundational classical methods to their modern applications. Detailed experimental protocols for key syntheses are provided, alongside quantitative data on the biological activity of significant derivatives, to facilitate comparison and application in research and development.
The Dawn of Quinoline Synthesis: The Classical Era
The latter half of the 19th century was a period of intense discovery in organic chemistry, laying the groundwork for the synthesis of quinolines. These classical named reactions, many of which are still in use today, were pivotal in unlocking the chemical potential of this heterocyclic system.[1]
The Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1][2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1][2] Ferrous sulfate is often added to moderate the otherwise violent exothermic reaction.[3] The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to the aromatic quinoline ring.[1][3][4]
The Friedländer Synthesis (1882)
The German chemist Paul Friedländer developed this versatile method for preparing quinoline derivatives by the reaction of 2-aminobenzaldehydes or 2-aminoaryl ketones with compounds containing a reactive α-methylene group, such as ketones.[5][6] The reaction can be catalyzed by either acids or bases.[5][6] Two primary mechanisms are proposed: one involving an initial aldol condensation followed by cyclization and dehydration, and another beginning with the formation of a Schiff base followed by an Aldol reaction and elimination.[6]
The Combes Quinoline Synthesis (1888)
The Combes synthesis, reported by Alphonse Combes, provides a route to 2,4-disubstituted quinolines.[4][7] It involves the acid-catalyzed condensation of an arylamine with a β-diketone.[4][8] The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[4][8]
The Doebner-von Miller Reaction (1881)
Considered a modification of the Skraup synthesis, the Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines.[9][10] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[9][10] When the α,β-unsaturated carbonyl is formed in situ from two carbonyl compounds, it is known as the Beyer method.[9] The reaction mechanism has been a subject of debate, with a fragmentation-recombination mechanism being proposed based on isotope scrambling experiments.[9]
The Pfitzinger Reaction (Pfitzinger-Borsche Reaction)
This reaction provides a route to quinoline-4-carboxylic acids and involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][11] The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by the formation of an imine with the carbonyl compound, which tautomerizes to an enamine that subsequently cyclizes and dehydrates.[2][11]
Key Historical Milestones in the Application of Substituted Quinolines
The history of substituted quinolines is intrinsically linked to the fight against infectious diseases, most notably malaria.
-
1820 : French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate quinine from the bark of the Cinchona tree. Quinine, a naturally occurring quinoline alkaloid, becomes the first effective treatment for malaria.
-
1934 : German scientists synthesize Resochin, a 4-aminoquinoline, which would later be known as chloroquine.
-
1940s : Chloroquine is introduced and proves invaluable in the fight against malaria during and after World War II.
Quantitative Data on the Biological Activity of Substituted Quinolines
The versatility of the quinoline scaffold has led to the development of a wide range of derivatives with potent biological activities, including anticancer and antibacterial properties.
Anticancer Activity of Substituted Quinolines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 | 1.38 | [12] |
| Quinoline-Chalcone | Compound 12e | HCT-116 | 5.34 | [12] |
| Quinoline-Chalcone | Compound 12e | MCF-7 | 5.21 | [12] |
| Phenylsulfonylurea Derivative | Compound 7 | HepG-2 | 2.71 | [12] |
| Phenylsulfonylurea Derivative | Compound 7 | A549 | 7.47 | [12] |
| Phenylsulfonylurea Derivative | Compound 7 | MCF-7 | 6.55 | [12] |
| 4,7-Disubstituted Quinoline | Hydrazone Derivative | SF-295, HTC-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [13] |
| N-alkylated, 2-oxoquinoline | Derivatives 16-21 | HEp-2 | 49.01 - 77.67 (%) | [13] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Compound 55 | HL-60 | 19.88 (µg/ml) | [13] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Compound 55 | U937 | 43.95 (µg/ml) | [13] |
| Quinoline-2-carboxamides | Compound 5 | PC-3 | 1.29 | [14] |
| 4-Aniline Quinoline | Compound 38 | PI3K | 0.72 | [15] |
| 4-Aniline Quinoline | Compound 38 | mTOR | 2.62 | [15] |
| Imidazo[4,5-c]quinoline | Compound 39 | mTOR | 1.4 | [15] |
| Imidazo[4,5-c]quinoline | Compound 39 | PI3Kα | 0.9 | [15] |
| Thieno[3,2-c]quinoline | Compound 41 | PI3K | 1 | [15] |
| Thieno[3,2-c]quinoline | Compound 41 | K562 | 0.15 | [15] |
| Thieno[3,2-c]quinoline | Compound 41 | DU145 | 2.5 | [15] |
| 2-Styrylquinoline | Compound 48 | EGFR | 2.23 | [15] |
| 2-Styrylquinoline | Compound 49 | EGFR | 1.11 | [15] |
| Quinoline-Pyrazoline Hybrid | Compound 51 | EGFR | 0.0318 | [15] |
| Quinoline-Pyrazoline Hybrid | Compound 52 | EGFR | 0.03707 | [15] |
| Quinoline-Pyrazoline Hybrid | Compound 53 | EGFR | 0.04252 | [15] |
Antibacterial Activity of Substituted Quinolines
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one Derivative | Compound 6c | MRSA | 0.75 | [16] |
| Quinoline-2-one Derivative | Compound 6c | VRE | 0.75 | [16] |
| Quinoline-2-one Derivative | Compound 6c | MRSE | 2.50 | [16] |
| Sulfonamide-based Quinolone | Compound 43a | Multiple Strains | 0.62 (mg/mL) | [17] |
| Quinolone-3-carbonitrile | Derivatives 89a-e | Multiple Strains | 3.13 - 100 (µM) | [17] |
| Quinolone Hybrid | Compound 15 | S. aureus | 0.8 (µM) | [18] |
| Quinolone Hybrid | Compound 15 | B. cereus | 0.8 (µM) | [18] |
| Rhodanine-incorporated Quinoline | Compounds 27-32 | M. tuberculosis H37Ra | 1.66 - 9.57 | [18] |
| Ciprofloxacin-pyridinium salt | Compound 3e | C. albicans | 1.87 | [19] |
| Fluoroquinolone | Ciprofloxacin | E. coli | 0.013 - 1 | [20] |
| Fluoroquinolone | Ciprofloxacin | S. aureus | 0.125 - 8 | [20] |
| Fluoroquinolone | Ciprofloxacin | P. aeruginosa | 0.15 - >32 | [20] |
| Fluoroquinolone | Levofloxacin | E. coli | ≤ 0.06 - 2 | [20] |
| Fluoroquinolone | Levofloxacin | S. aureus | 0.06 - >8.0 | [20] |
| Fluoroquinolone | Levofloxacin | P. aeruginosa | 0.5 - >512 | [20] |
| Fluoroquinolone | Moxifloxacin | E. coli | 4 - 8 | [20] |
| Fluoroquinolone | Moxifloxacin | S. aureus | 0.064 - 0.5 | [20] |
| Fluoroquinolone | Moxifloxacin | P. aeruginosa | 1 - >32 | [20] |
| Non-Fluoroquinolone | Nalidixic Acid | E. coli | 0.50 - 64 | [20] |
| Non-Fluoroquinolone | Nalidixic Acid | S. aureus | 0.25 | [20] |
| Non-Fluoroquinolone | Nalidixic Acid | P. aeruginosa | 700 | [20] |
Detailed Experimental Protocols for Key Syntheses
Protocol 1: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate.
-
Gently heat the mixture in an oil bath, maintaining the temperature at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[21]
Protocol 2: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric acid (2-3 drops)
-
Ethanol (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[22]
Protocol 3: Combes Synthesis of a 2,4-Dimethyl-7-chloroquinoline
Materials:
-
m-Chloroaniline
-
Acetylacetone
-
Acid catalyst (e.g., concentrated sulfuric acid)
Procedure:
-
Condense m-chloroaniline with acetylacetone in the presence of an acid catalyst.
-
The intermediate enamine is formed which then cyclizes.
-
The reaction is typically heated to drive the cyclization and dehydration to the final quinoline product. (Specific quantities and conditions would need to be optimized based on literature procedures for this specific transformation.)[23]
Protocol 4: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid
-
Anhydrous zinc chloride
Procedure:
-
Prepare a solution of aniline hydrochloride by dissolving aniline in hydrochloric acid.
-
Cool the flask in an ice bath and slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution to form crotonaldehyde in situ.
-
After the addition is complete, add anhydrous zinc chloride to the reaction mixture.
-
Heat the reaction mixture to reflux for a specified time (e.g., 7 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and make it basic with a concentrated sodium hydroxide solution.
-
Isolate the product by steam distillation.
-
Extract the distillate with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts and remove the solvent by distillation to obtain the product.[1]
Protocol 5: Pfitzinger Reaction for Quinoline-4-carboxylic acid derivatives
Materials:
-
Isatin (0.07 mol)
-
Ketone (e.g., acetone, acetophenone) (0.07 mol)
-
Potassium hydroxide (0.2 mol)
-
Ethanol (25 ml)
-
Water
-
Diethyl ether
-
Acetic acid
Procedure:
-
A solution of the ketone, isatin, and potassium hydroxide in ethanol is refluxed for 24 hours.
-
After distillation of most of the solvent, water is added.
-
Neutral impurities are removed by ether extraction.
-
The aqueous layer is acidified with acetic acid to precipitate the product.
-
The solid product is collected by filtration.[24]
Protocol 6: Synthesis of Chloroquine
Starting Materials:
-
4,7-dichloroquinoline (1 mol)
-
Phenol (1 mol)
-
2-amino-5-diethylaminopentane (2.1 mol)
-
Di-n-butylamine (0.77 mol)
-
Toluene
-
10% Sodium carbonate solution
Procedure:
-
Mix 4,7-dichloroquinoline and phenol and raise the temperature to 70-80 °C.
-
Slowly add 2-amino-5-diethylaminopentane and di-n-butylamine under atmospheric pressure.
-
After the reaction, dilute with toluene.
-
Adjust the pH to 8-9 with a 10% sodium carbonate solution.
-
Separate the layers, wash the organic layer with water, and concentrate to dryness to obtain crude chloroquine.[25]
Signaling Pathways and Experimental Workflows
Signaling Pathways Targeted by Quinoline-Based Anticancer Agents
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways are prominent targets.
Caption: Signaling pathways targeted by quinoline-based anticancer agents.
General Experimental Workflow for the Friedländer Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a substituted quinoline via the Friedländer reaction.
Caption: General experimental workflow for the Friedländer synthesis.
Conclusion
The journey of substituted quinolines, from their initial discovery in coal tar to their current status as indispensable scaffolds in drug discovery, highlights the enduring power of organic synthesis. The classical named reactions developed over a century ago continue to be relevant, albeit with modern modifications to improve efficiency and sustainability. The quantitative data presented herein underscore the remarkable therapeutic potential of this class of compounds, particularly in the realms of oncology and infectious diseases. This technical guide serves as a foundational resource for researchers, providing both the historical context and the practical methodologies required to continue to innovate in this exciting and impactful area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. iipseries.org [iipseries.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. ijmphs.com [ijmphs.com]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 24. jocpr.com [jocpr.com]
- 25. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of 4,7-Dichloro-2-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique provides valuable insights into the thermal stability, decomposition kinetics, and composition of materials.[1] For a compound like 4,7-Dichloro-2-methylquinoline, an intermediate in the synthesis of various pharmaceuticals, understanding its thermal properties is crucial for process development, safety assessment, and quality control.
This guide outlines a comprehensive approach to the thermogravimetric analysis of this compound, including a detailed experimental protocol, a structured presentation of hypothetical data, and a visual representation of the experimental workflow.
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed through a multi-step process. The presence of chlorine and methyl substituents on the quinoline core will influence its degradation profile. The initiation of decomposition is likely to involve the cleavage of the C-Cl bonds or the fragmentation of the methyl group, followed by the breakdown of the heterocyclic ring structure at higher temperatures. The final residue at the end of the analysis in an inert atmosphere is expected to be minimal, consisting primarily of char. In an oxidative atmosphere, complete combustion would be expected.
Experimental Protocol
A standard TGA experiment involves heating a small amount of the sample on a highly sensitive balance inside a furnace with a controlled atmosphere.[2]
3.1. Instrumentation
-
Thermogravimetric Analyzer: A calibrated instrument capable of precise mass and temperature measurement (e.g., Mettler Toledo TGA/SDTA 851e or similar).[2]
-
Crucibles: Alumina or platinum crucibles are recommended due to their high-temperature stability and inertness.[2]
-
Purge Gas: High-purity nitrogen (for inert atmosphere) or dry air (for oxidative atmosphere).
3.2. Sample Preparation
-
Ensure the this compound sample is homogenous and representative of the batch to be analyzed.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.[2] The sample weight should be recorded precisely.
3.3. TGA Measurement Parameters
-
Temperature Program:
-
Initial Temperature: Ambient (e.g., 25 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.
-
Final Temperature: 800 °C (or until no further mass loss is observed).
-
-
Atmosphere:
-
Inert: Nitrogen gas with a flow rate of 30-50 mL/min.[3]
-
Oxidative: Dry air with a flow rate of 30-50 mL/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
3.4. Post-Analysis Data Processing
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific mass loss events.
Data Presentation: Hypothetical TGA Data
The following table summarizes the expected quantitative data from the TGA of this compound under an inert nitrogen atmosphere.
| Parameter | Value | Description |
| Initial Sample Mass | 5.250 mg | The starting mass of the this compound sample. |
| Heating Rate | 10 °C/min | The rate at which the sample temperature is increased. |
| Atmosphere | Nitrogen (50 mL/min) | An inert environment to study thermal decomposition without oxidation. |
| Tonset (Step 1) | ~ 250 °C | The initial temperature at which significant mass loss begins, likely due to the loss of substituents. |
| Mass Loss (Step 1) | ~ 35-45% | Corresponds to the initial fragmentation, potentially the loss of chlorine atoms and the methyl group. |
| Tpeak (Step 1) | ~ 280 °C | The temperature of the maximum rate of mass loss for the first decomposition step. |
| Tonset (Step 2) | ~ 400 °C | The onset of the second major decomposition stage, attributed to the breakdown of the quinoline ring. |
| Mass Loss (Step 2) | ~ 50-60% | Represents the further degradation of the core heterocyclic structure. |
| Tpeak (Step 2) | ~ 450 °C | The temperature of the maximum rate of mass loss for the second decomposition step. |
| Final Residue @ 800 °C | < 5% | The remaining char at the end of the analysis. |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the thermogravimetric analysis experiment and a conceptual representation of the thermal decomposition process.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Conceptual thermal decomposition pathway for this compound.
References
Methodological & Application
Application Note: Synthesis of 4-Aminoquinoline Derivatives from 4,7-Dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 4-aminoquinoline derivatives, a class of compounds with significant therapeutic potential, starting from 4,7-dichloro-2-methylquinoline. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This document outlines a general procedure and specific experimental conditions for the synthesis, purification, and characterization of these derivatives. Additionally, it includes quantitative data on the biological activities of related 4-aminoquinoline compounds and presents visual workflows and a key signaling pathway to aid in research and development.
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The synthesis of novel 4-aminoquinoline derivatives is a key area of research for the development of new therapeutic agents to combat drug-resistant pathogens and various forms of cancer.
The reaction of this compound with various primary and secondary amines provides a versatile and efficient method to generate a library of 4-amino-7-chloro-2-methylquinoline derivatives. The chlorine atom at the C-4 position is highly activated towards nucleophilic substitution, allowing for its selective replacement while leaving the C-7 chlorine intact. This enables the introduction of a wide range of amino side chains, which can be tailored to modulate the compound's physicochemical properties and biological activity.
General Synthetic Protocol
The synthesis of 4-amino-7-chloro-2-methylquinoline derivatives is typically achieved through the nucleophilic aromatic substitution of the 4-chloro group of this compound with a desired amine.
Reaction Scheme:
Note: While the protocols described are directly applicable to this compound, the quantitative biological data presented in the following tables are for derivatives of the closely related 4,7-dichloroquinoline due to a greater availability of published data for these specific analogs. The underlying structure-activity relationships are generally considered to be comparable.
Data Presentation: Biological Activity of 4-Aminoquinoline Derivatives
The following tables summarize the in vitro biological activity of various 4-aminoquinoline derivatives against cancer cell lines and Plasmodium falciparum, the parasite responsible for malaria.
Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives
| Compound ID | Derivative Structure | Cell Line | GI₅₀ (µM) | Reference |
| 1 | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | MDA-MB-468 | 8.73 | [1] |
| 2 | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | MCF-7 | 51.57 | [1] |
| 3 | N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-7-chloroquinolin-4-amine | HuT78 | 0.4 | [2] |
| 4 | N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-7-chloroquinolin-4-amine | THP-1 | 0.6 | [2] |
| 5 | Hybrid of 7-chloro-4-aminoquinoline and 2-pyrazoline (Compound 25) | SNB-75 (CNS Cancer) | 0.05 | [3] |
| 6 | Hybrid of 7-chloro-4-aminoquinoline and 2-pyrazoline (Compound 30) | HOP-92 (Lung Cancer) | 0.23 | [3] |
Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound ID | Derivative Structure | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 7 | N,N-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | W2 (CQ-resistant) | ~10 | [4] |
| 8 | N,N-bis(7-chloroquinolin-4-yl)propane-1,3-diamine | W2 (CQ-resistant) | ~5 | [4] |
| 9 | (+/-)-trans-N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | W2 (CQ-resistant) | <6 | [5] |
| 10 | N,N-bis[2,8-bis(trifluoromethyl)quinolin-4-yl]ethane-1,2-diamine | K1 (CQ-resistant) | Not specified, but highly active | [6] |
| 11 | Sulfonamide derivative (Compound 3) | Dd2 (CQ-resistant) | 22.7 | [7] |
Experimental Protocols
General Protocol for the Synthesis of N-(substituted)-7-chloro-2-methylquinolin-4-amines
This protocol describes a general method for the reaction of this compound with an amine.
Materials:
-
This compound
-
Desired amine (e.g., N,N-dimethylethane-1,2-diamine, 1,3-diaminopropane, etc.)
-
Solvent (e.g., ethanol, DMF, or neat amine)[8]
-
Dichloromethane (DCM)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution[8]
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[8]
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent or use the neat amine (2-10 equivalents).[8]
-
Add the desired amine to the reaction mixture. The excess amine can also serve as a base to neutralize the HCl generated during the reaction.[8]
-
Heat the reaction mixture to a temperature between 80-130 °C and stir for 6-24 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in dichloromethane.[1]
-
Wash the organic layer successively with 5% aqueous NaHCO₃ solution, water, and then brine.[1][8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
The crude product can be further purified by precipitation (e.g., by adding a hexane:chloroform mixture) or by column chromatography on silica gel.[1]
Protocol for In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from the procedure used by the National Cancer Institute for evaluating the cytotoxicity of compounds against human cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
Synthesized 4-aminoquinoline derivatives
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Plate cells in 96-well plates at the appropriate density and allow them to attach overnight.
-
Treat the cells with the synthesized compounds at five different concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µM) for 48 hours.[3]
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound stain in 10 mM Tris base solution.
-
Read the absorbance on a plate reader at a wavelength of 515 nm.
-
Calculate the GI₅₀ (Growth Inhibition 50) value, which is the concentration of the compound that causes a 50% reduction in cell growth.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis of 4-aminoquinoline derivatives.
Antimalarial Mechanism of Action
Caption: Inhibition of hemozoin biocrystallization by 4-aminoquinoline derivatives.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]
- 3. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisquinolines. 1. N,N-bis(7-chloroquinolin-4-yl)alkanediamines with potential against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-Bis(trifluoromethylquinolin-4-yl)diamino alkanes: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4,7-Dichloro-2-methylquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4,7-dichloro-2-methylquinoline as a key intermediate in the synthesis of biologically active compounds. This document details its synthesis, key reactions, and potential applications in drug discovery, supported by experimental protocols and relevant data.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Among these, this compound is a crucial intermediate for the synthesis of novel drug candidates. The presence of two reactive chlorine atoms at positions 4 and 7, along with a methyl group at position 2, provides a versatile scaffold for structural modifications to explore structure-activity relationships (SAR) and develop new therapeutic agents.[3] The 4-chloro group is particularly susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the 7-chloro and 2-methyl groups influence the overall electronic and steric properties of the molecule, impacting its biological activity.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the Doebner-von Miller reaction to form the quinoline core, followed by chlorination.[4] The primary starting material for this synthesis is 3-chloroaniline.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline
This protocol is based on the principles of the Doebner-von Miller reaction.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1 equivalent).
-
Reagent Addition: Slowly add concentrated sulfuric acid (as catalyst) while cooling the flask in an ice bath.
-
To this mixture, add ethyl acetoacetate (1.1 equivalents) dropwise with continuous stirring.
-
Reaction: Heat the mixture at a suitable temperature (e.g., 130-140 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.
-
Isolation: Filter the precipitate, wash it thoroughly with water, and dry it to obtain crude 7-chloro-4-hydroxy-2-methylquinoline.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the chlorination of the 4-hydroxy group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 7-chloro-4-hydroxy-2-methylquinoline (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base (e.g., ammonia solution or sodium carbonate) to precipitate the product.
-
Extraction: Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Key Reactions of this compound in Drug Discovery
The primary utility of this compound as a drug discovery intermediate lies in the high reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing side chains, which is a common strategy in the development of antimalarial and anticancer agents.[5][6]
General Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: General scheme for the synthesis of 4-amino-7-chloro-2-methylquinoline derivatives.
Experimental Protocol: General Procedure for the Synthesis of 4-Amino-7-chloro-2-methylquinoline Derivatives
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Reagent Addition: Add the desired primary or secondary amine (1.1-2 equivalents) and a base (e.g., potassium carbonate or triethylamine, 2 equivalents).
-
Reaction: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-7-chloro-2-methylquinoline derivative.
Applications in Drug Discovery
Derivatives of this compound have shown promise in various therapeutic areas, particularly in the development of antimalarial and anticancer agents.
Antimalarial Activity
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prominent example.[5] By introducing a methyl group at the 2-position, novel analogs can be synthesized to potentially overcome drug resistance and improve the activity profile. The general strategy involves the synthesis of various 4-amino-7-chloro-2-methylquinoline derivatives and evaluating their in vitro and in vivo activity against different strains of Plasmodium falciparum.[5]
Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives
| Compound | Derivative | P. falciparum Strain | IC₅₀ (nM) | Reference |
| TDR 58845 | N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | 3D7 (CQ-sensitive) | < 12 | [5] |
| TDR 58845 | N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | W2 (CQ-resistant) | 5.52 - 89.8 | [5] |
| TDR 58846 | N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine | 3D7 (CQ-sensitive) | < 12 | [5] |
| TDR 58846 | N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine | W2 (CQ-resistant) | 5.52 - 89.8 | [5] |
| Chloroquine | 3D7 (CQ-sensitive) | < 12 | [5] |
Anticancer Activity
The quinoline scaffold is also a "privileged structure" in anticancer drug discovery.[7] 2-Substituted quinolines have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[7][8] The introduction of different side chains at the 4-position of the this compound core can lead to the discovery of novel anticancer agents with improved efficacy and selectivity.[9]
Table 2: In Vitro Anticancer Activity of Selected Substituted Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline 13 (a 2-phenylquinoline derivative) | HeLa (Cervical Cancer) | 8.3 | [8] |
| Tetrahydroquinoline 18 (a 2-methyl-THQ derivative) | HeLa (Cervical Cancer) | 13.15 | [8] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 0.016 | [9] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 | [6] |
Signaling Pathways and Experimental Workflows
The development of drugs from this compound intermediates involves a structured workflow from synthesis to biological evaluation.
General Drug Discovery Workflow
Caption: A typical drug discovery workflow utilizing this compound.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel quinoline-based drug candidates. Its straightforward synthesis and the reactivity of the 4-chloro position make it an attractive starting point for the generation of diverse chemical libraries for screening in various therapeutic areas, particularly for the discovery of new antimalarial and anticancer agents. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this important building block in drug discovery and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. 7-Chloro-2-methylquinoline | High-Purity Reagent [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Substitution on 4,7-Dichloro-2-methylquinoline for the Synthesis of Novel Biologically Active Agents
Introduction
The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds.[1] Specifically, derivatives of 4,7-dichloro-2-methylquinoline are crucial intermediates in the development of novel therapeutic agents, including those with potential antitumor and antimalarial activities.[2][3] The chlorine atom at the C4 position of the quinoline ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.[4] This inherent regioselectivity allows for the precise and controlled introduction of various nucleophiles at the 4-position, providing a versatile platform for generating diverse molecular architectures. This application note details a robust experimental protocol for the nucleophilic substitution on this compound with a representative amine nucleophile.
Principle of the Reaction
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack. A nucleophile, typically an amine or a thiol, attacks the electron-deficient C4 carbon, forming a metastable intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the 4-substituted product. The chlorine at the C7-position is less reactive and generally remains intact under standard SNAr conditions, ensuring high regioselectivity.[4][5]
Experimental Protocols
This section provides detailed protocols for the nucleophilic substitution on this compound using both conventional heating and palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) methods.
Protocol 1: Conventional Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile under thermal conditions.
Materials:
-
This compound
-
Amine nucleophile (e.g., N,N-dimethylpropane-1,3-diamine)[6]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[6][7]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and the amine nucleophile (2 equivalents).[6]
-
If the amine is a solid, dissolve the reactants in a suitable solvent such as ethanol. If the amine is a liquid, the reaction can often be run neat (without solvent).[4][6]
-
Heat the reaction mixture to a temperature between 80°C and 130°C with continuous stirring.[6][7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 8 hours), cool the mixture to room temperature.[6]
-
If the reaction was performed neat, dissolve the residue in dichloromethane. If a solvent was used, it may be removed under reduced pressure before dissolving the residue in dichloromethane.[6]
-
Transfer the dichloromethane solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and then brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform-methanol).[6]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for the coupling of this compound with less reactive amines or for achieving higher yields in certain cases.
Materials:
-
This compound
-
Amine nucleophile (e.g., Adamantan-1-amine)[4]
-
Palladium source (e.g., Pd(dba)₂, Tris(dibenzylideneacetone)dipalladium(0))[4]
-
Phosphine ligand (e.g., BINAP, 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene)[4]
-
Base (e.g., NaOtBu, Sodium tert-butoxide)[4]
-
Anhydrous toluene[4]
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Celite
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(dba)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu).[4]
-
Add this compound and the amine nucleophile.[4]
-
Add anhydrous toluene via syringe.[4]
-
Heat the reaction mixture to 100°C and stir for the required time (e.g., 20 hours).[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove the catalyst.[4]
-
Wash the filtrate with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions on 4,7-dichloroquinoline, a closely related substrate, providing a comparative overview of reaction conditions and outcomes.
Table 1: Conventional Heating with Amines on 4,7-Dichloroquinoline
| Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 | [4] |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified | [6] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified | [6] |
| p-Aminoacetophenone | Absolute Ethanol | Reflux | Not specified | Not specified | [4] |
Table 2: Palladium-Catalyzed Amination of 4,7-Dichloroquinoline
| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Adamantan-1-amine | Pd(dba)₂/BINAP | NaOtBu | Toluene | 100 | 20 | 4-Mono-amino | 52 |
| N-Methyladamantan-1-amine | Pd(dba)₂/BINAP | NaOtBu | Toluene | 100 | 20 | 4-Mono-amino | 61 |
| N-Adamantan-1-yl-N-methylamine | Pd(dba)₂/BINAP | NaOtBu | Toluene | 100 | 20 | 4-Mono-amino | 79 |
| Adamantan-1-amine | Pd(dba)₂/DavePhos | NaOtBu | Toluene | 100 | 20 | 4,7-Di-amino | ~100 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the nucleophilic substitution reaction.
Caption: Generalized experimental workflow for nucleophilic substitution on this compound.
Caption: Logical relationship of reactants, conditions, and products in the nucleophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antimalarial Drugs Using 4,7-Dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential antimalarial applications of derivatives based on the 4,7-dichloro-2-methylquinoline scaffold. While the vast majority of research has focused on the closely related 4,7-dichloroquinoline as a precursor for blockbuster drugs like Chloroquine and Hydroxychloroquine, the introduction of a methyl group at the 2-position of the quinoline ring offers a strategic modification to explore new structure-activity relationships (SAR) and potentially overcome existing drug resistance.
This document details the synthetic pathways to this compound and its subsequent conversion into 4-aminoquinoline derivatives. It also presents a compilation of antimalarial activity data for analogous compounds to guide future drug discovery efforts.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by chlorination.
Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline
A common route to the quinoline scaffold is the Doebner-von Miller reaction. In a modified approach, 3-chloroaniline can be reacted with crotonaldehyde under acidic conditions to yield 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine)[1][2]. Subsequent steps are then required to introduce the 4-hydroxy group, which is a precursor to the 4-chloro group.
A more direct approach involves the cyclization of an appropriate aniline derivative. For instance, the cyclization of 3-chloroaniline with ethyl acetoacetate can yield 7-chloro-4-hydroxy-2-methylquinoline.
Chlorination to this compound
The conversion of the 4-hydroxy group to a chloro group is a critical step and is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance its efficacy[3].
Experimental Protocol: Chlorination of 7-Chloro-4-hydroxy-2-methylquinoline
-
Materials: 7-chloro-4-hydroxy-2-methylquinoline, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 7-chloro-4-hydroxy-2-methylquinoline in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) to a weakly alkaline pH (7-9).
-
The crude this compound will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
-
Synthesis of 4-Amino-7-chloro-2-methylquinoline Derivatives
The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone for the synthesis of 4-aminoquinoline antimalarials.
General Protocol for Nucleophilic Aromatic Substitution
The reaction involves the displacement of the 4-chloro group with a primary or secondary amine. The choice of the amine side chain is crucial for the antimalarial activity of the final compound.
Experimental Protocol: General Amination of this compound
-
Materials: this compound, desired amine (e.g., N,N-diethylethylenediamine), solvent (e.g., ethanol, DMF, or neat amine).
-
Procedure:
-
In a suitable reaction vessel, dissolve or suspend this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (typically 2-10 equivalents). The excess amine can also serve as a base to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature ranging from 80-130°C. The optimal temperature and reaction time (typically 6-24 hours) will depend on the specific amine and solvent used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a weak aqueous base (e.g., 5% NaHCO₃ solution), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 4-amino-7-chloro-2-methylquinoline derivative.
-
Antimalarial Activity
The antimalarial efficacy of quinoline derivatives is typically assessed in vitro against different strains of Plasmodium falciparum, including chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.
While specific data for this compound derivatives is limited in the public domain, extensive research on 4,7-dichloroquinoline analogues provides valuable insights into the structure-activity relationship. The introduction of a methyl group at the 2-position may influence the compound's interaction with its biological target and its metabolic stability.
Quantitative Data on Analogous 4-Aminoquinoline Derivatives
The following table summarizes the in vitro antiplasmodial activity of various 4-amino-7-chloroquinoline derivatives, which can serve as a benchmark for the development of 2-methyl analogues.
| Compound ID/Series | Derivative Class | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | 4-Aminoquinoline | NF54 (CQS) | < 100 | [4] |
| Chloroquine | 4-Aminoquinoline | Dd2 (CQR) | > 100 | [4] |
| Chloroquine | 4-Aminoquinoline | 7G8 (CQR) | > 100 | [4] |
| 7-Iodo-AQ (diaminoethane side chain) | 7-Iodo-4-aminoquinoline | CQS & CQR | 3-12 | [5] |
| 7-Bromo-AQ (diaminoethane side chain) | 7-Bromo-4-aminoquinoline | CQS & CQR | 3-12 | [5] |
| 7-Fluoro-AQ | 7-Fluoro-4-aminoquinoline | CQS | 15-50 | [5] |
| 7-Fluoro-AQ | 7-Fluoro-4-aminoquinoline | CQR | 18-500 | [5] |
| 7-Trifluoromethyl-AQ | 7-Trifluoromethyl-4-aminoquinoline | CQS | 15-50 | [5] |
| 7-Trifluoromethyl-AQ | 7-Trifluoromethyl-4-aminoquinoline | CQR | 18-500 | [5] |
| 7-Methoxy-AQ | 7-Methoxy-4-aminoquinoline | CQS | 17-150 | [5] |
| 7-Methoxy-AQ | 7-Methoxy-4-aminoquinoline | CQR | 90-3000 | [5] |
| N-methylated derivative 9a | 4-N-(methyl)-4-amino-7-chloroquinoline | 3D7 (CQS) | < 500 | [6] |
| N-methylated derivative 9a | 4-N-(methyl)-4-amino-7-chloroquinoline | K1 (CQR) | < 500 | [6] |
Signaling Pathways and Experimental Workflows
Synthesis Workflow
The general synthetic route from 3-chloroaniline to a 4-amino-7-chloro-2-methylquinoline derivative is illustrated below.
Caption: General synthesis workflow for 4-amino-7-chloro-2-methylquinoline derivatives.
Mechanism of Action of 4-Aminoquinoline Antimalarials
The primary mode of action for 4-aminoquinoline drugs like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Conclusion
While 4,7-dichloroquinoline remains the dominant precursor in the synthesis of clinically used 4-aminoquinoline antimalarials, the exploration of this compound derivatives presents a promising avenue for the development of new therapeutic agents. The synthetic protocols outlined in this document provide a foundation for the generation of novel compound libraries. The comparative data on analogous compounds underscore the potential for discovering potent antimalarials with improved properties, including activity against resistant parasite strains. Further research is warranted to fully elucidate the structure-activity relationships of this specific quinoline scaffold.
References
- 1. 7-Chloro-2-methylquinoline | High-Purity Reagent [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. 4-Aminoquinoline Antimalarials Containing a Benzylmethylpyridylmethylamine Group Are Active against Drug Resistant Plasmodium falciparum and Exhibit Oral Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,7-Dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4,7-dichloro-2-methylquinoline. This versatile building block is of significant interest in medicinal chemistry, and its selective functionalization is crucial for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The protocols described herein focus on the regioselective functionalization at the C4 position, which is generally more reactive than the C7 position in palladium-catalyzed cross-coupling reactions.
Introduction to Palladium-Catalyzed Cross-Coupling of Dihaloquinolines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] In the context of dihaloquinolines, such as this compound, regioselectivity is a key challenge. The chlorine atom at the C4 position is typically more susceptible to oxidative addition to the palladium(0) catalyst due to the electronic influence of the quinoline nitrogen atom, making it the preferred site for substitution.[3] This selective reactivity allows for the stepwise functionalization of the quinoline core, enabling the synthesis of a diverse range of derivatives. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing a foundation for the synthesis of novel quinoline-based compounds.
General Reaction Scheme
The following diagram illustrates the general transformation for the selective cross-coupling at the C4 position of this compound.
Caption: General scheme for the palladium-catalyzed cross-coupling at the C4 position of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Application Notes
The Suzuki-Miyaura coupling of this compound with various arylboronic acids is expected to proceed selectively at the C4 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Phosphine-free palladium systems in aqueous media have been shown to be effective for the coupling of related 4,7-dichloroquinolines.
Experimental Protocol (Proposed)
This protocol is based on analogous Suzuki-Miyaura reactions of 4,7-dichloroquinazolines.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Sodium carbonate (Na₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and sodium carbonate (2 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on analogous reactions)
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Dioxane/H₂O | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Dioxane/H₂O | 20 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Dioxane/H₂O | 24 | 75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Application Notes
The Sonogashira coupling of this compound is expected to be regioselective for the C4 position. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocol (Proposed)
This protocol is adapted from general Sonogashira coupling procedures.[5]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (1 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on analogous reactions)
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 16 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 18 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 24 | 78 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Application Notes
The Heck reaction of this compound with various alkenes, such as acrylates or styrenes, is anticipated to occur selectively at the C4 position. The choice of palladium source, ligand, and base is critical for successful coupling.
Experimental Protocol (Proposed)
This protocol is based on general Heck reaction conditions.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).
-
Add DMF (5 mL), followed by the alkene (1.5 mmol) and triethylamine (2 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on analogous reactions)
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 75 |
| 2 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 70 |
| 3 | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Application Notes
The Buchwald-Hartwig amination of 4,7-dichloroquinoline has been successfully demonstrated, showing high selectivity for the C4 position.[5] The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as BINAP or DavePhos being effective. The reaction conditions can be tuned to achieve either mono- or di-amination. The following protocol is for mono-amination at the C4 position.
Experimental Protocol
This protocol is adapted from the amination of 4,7-dichloroquinoline with adamantane-containing amines.[5]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.03 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1 mmol), the amine (1.1 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Based on amination of 4,7-dichloroquinoline)
| Entry | Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[5] |
| 1 | Adamantan-1-amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 78 |
| 2 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 85 |
| 3 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 20 | 80 |
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the typical workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory setting.
References
- 1. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. ijnc.ir [ijnc.ir]
Application Notes and Protocols for the Amination of 4,7-Dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dichloro-2-methylquinoline is a key heterocyclic building block in medicinal chemistry. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This regioselectivity allows for the precise introduction of various amine nucleophiles at the 4-position, leading to the synthesis of a diverse range of 4-aminoquinoline derivatives. These compounds are of significant interest in drug discovery, with applications as potential anticancer, antibacterial, and antimalarial agents.[1][2] This document provides detailed protocols for the amination of this compound, focusing on conventional heating and modern palladium-catalyzed methods.
General Reaction Scheme
The amination of this compound proceeds via a nucleophilic aromatic substitution mechanism, where an amine displaces the more reactive chlorine atom at the C4 position.
Application Notes
Several methods can be employed for the amination of this compound, each with its own advantages and limitations.
-
Conventional Heating: This is the most straightforward method, often involving heating the quinoline with an excess of the desired amine, which can also serve as the solvent and base.[3][4] For less reactive amines or to avoid using a large excess, a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, often in the presence of an additional base like potassium carbonate (K₂CO₃).[1][3]
-
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can accelerate the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating.[5][6]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a broad substrate scope and is often successful where traditional methods fail, particularly with less nucleophilic amines.[7][8][9] This method involves a palladium catalyst, a phosphine ligand, and a base.[7][10]
Potential Side Reactions and Troubleshooting:
-
Over-alkylation: When using diamines, the product of the initial substitution can react further. To favor mono-substitution, a large excess of the diamine can be used, or one of the amino groups can be protected (e.g., with a Boc group).[3]
-
Hydrolysis: The reactive C4-chloro group can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water, leading to the formation of the corresponding 4-hydroxyquinoline.
-
Reaction with Solvent: Nucleophilic solvents like alcohols can sometimes compete with the amine, leading to alkoxy-substituted byproducts.[3]
Data Presentation
The following table summarizes various conditions reported for the amination of the closely related 4,7-dichloroquinoline, which can serve as a starting point for the optimization of reactions with this compound.
| Amine Nucleophile | Solvent | Base | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | DMF | K₂CO₃ | None | 120 | 24 | 92 | [1] |
| Ethane-1,2-diamine | Neat | - | None | 80 then 130 | 1 then 7 | Not Specified | [4] |
| Butylamine | Neat | - | None | 120-130 | 6 | Not Specified | [4] |
| N,N-Dimethylethane-1,2-diamine | Neat | - | None | 120-130 | 6-8 | Not Specified | [4] |
| Various amines | DMSO | NaOH (for aryl/heteroarylamines) | None (Microwave) | 140-180 | 0.3-0.5 | 80-95 | [11] |
| Various amines | Toluene/Dioxane | NaOt-Bu/Cs₂CO₃ | Pd₂(dba)₃/XPhos or RuPhos | 90-120 | Not Specified | 40-80 (estimated) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Amination via Conventional Heating
This protocol is a general method suitable for many primary and secondary amines.
Materials:
-
This compound
-
Amine of interest
-
Solvent (e.g., ethanol, DMF, or neat amine)[3]
-
Base (if needed, e.g., K₂CO₃)
-
Dichloromethane or Ethyl acetate
-
5% aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent or use the neat amine (2-10 equivalents).[3]
-
If a solvent is used, add the desired amine (1.1-1.5 equivalents) and a base such as K₂CO₃ (2-3 equivalents).[1]
-
Heat the reaction mixture to a temperature between 80-130 °C and stir for 6-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer successively with 5% aqueous NaHCO₃ solution, water, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Buchwald-Hartwig Amination
This protocol is suitable for a wider range of amines, including those that are less nucleophilic.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (0.01 - 0.05 equivalents), the phosphine ligand (0.02 - 0.10 equivalents), and the base (1.5 - 2.0 equivalents).[10]
-
Add this compound (1.0 equivalent) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.1 - 1.5 equivalents) to the mixture.[10]
-
Heat the reaction under the inert atmosphere at 90-120 °C until the starting material is consumed (monitor by TLC or LC-MS).[10]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for the amination of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,7-Dichloro-2-methylquinoline in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of agrochemical research due to their broad spectrum of biological activities. Among these, 4,7-dichloro-2-methylquinoline serves as a versatile precursor for the synthesis of novel fungicides and insecticides. The presence of two reactive chlorine atoms on the quinoline scaffold, particularly the highly reactive chlorine at the C-4 position, allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the generation of diverse chemical libraries for screening. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical agents.
Key Applications in Agrochemical Synthesis
This compound is a valuable building block for the development of agrochemicals, primarily through nucleophilic aromatic substitution (SNAr) reactions at the C-4 position. The methyl group at the C-2 position can influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and the biological activity of its derivatives. The primary applications involve the synthesis of:
-
Quinoline-based Fungicides: By introducing amine, thiol, or oxygen-containing moieties, novel compounds with potential fungicidal activity against a range of plant pathogens can be synthesized.
-
Quinoline-based Insecticides: Derivatization of the quinoline core can lead to the discovery of new insecticidal agents with unique modes of action.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions based on the specific nucleophile and desired product.
Protocol 1: Synthesis of 4-Amino-7-chloro-2-methylquinoline Derivatives (Fungicidal/Insecticidal Candidates)
This protocol describes the nucleophilic substitution of the C-4 chlorine with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the desired amine (1.0-2.0 eq.). If the amine salt is used, or if the amine is not a strong enough base, an external base like potassium carbonate (2.0 eq.) may be added.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-130 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a cold solvent like ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Expected Outcome:
This reaction is expected to yield the corresponding 4-amino-7-chloro-2-methylquinoline derivative. Yields can vary from moderate to excellent depending on the nucleophilicity of the amine and the reaction conditions.
Protocol 2: Synthesis of 4-Thio-7-chloro-2-methylquinoline Derivatives (Fungicidal/Insecticidal Candidates)
This protocol outlines the reaction of this compound with a thiol to introduce a sulfur linkage at the C-4 position.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq.) in the chosen solvent.
-
Add a base (1.2 eq.) to deprotonate the thiol and form the more nucleophilic thiolate.
-
To this mixture, add a solution of this compound (1.0 eq.) in the same solvent, dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-12 hours), pour the reaction mixture into cold water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
While specific quantitative data for agrochemicals derived directly from this compound is limited in publicly available literature, the following tables summarize representative biological activities of structurally related quinoline derivatives against various pests and pathogens. This data highlights the potential of this chemical class in agrochemical applications.
Table 1: Fungicidal Activity of Representative Quinoline Derivatives
| Compound Class | Target Pathogen | Bioassay | Activity (EC₅₀/MIC) | Reference |
| Quinoline Derivatives | Sclerotinia sclerotiorum | In vitro | EC₅₀ = 0.52 µg/mL | [1] |
| Quinoline Derivatives | Botrytis cinerea | In vitro | EC₅₀ = 0.50 µg/mL | [1] |
| Quinoline-chalcone hybrids | Candida albicans (drug-resistant) | In vitro | Potent activity in combination with fluconazole | [2] |
| 7-chloro-4-arylhydrazonequinolines | Oral Fungi | In vitro | MIC comparable to fluconazole | [3] |
Table 2: Insecticidal Activity of Representative Quinoline Derivatives
| Compound Class | Target Pest | Bioassay | Activity (LC₅₀) | Reference |
| 4,7-Dichloroquinoline | Anopheles stephensi (larvae I) | Larvicidal assay | 4.408 µM/mL | [4] |
| 4,7-Dichloroquinoline | Aedes aegypti (larvae I) | Larvicidal assay | 5.016 µM/mL | [4] |
| Chlorinated quinolines | Rhynchophorus ferrugineus (Red palm weevil) | Insecticidal screening | Moderate activity | [5] |
Mandatory Visualization
Experimental Workflow for Agrochemical Synthesis
Caption: General workflow for the synthesis and screening of agrochemicals from this compound.
Proposed Fungicidal Mode of Action
Caption: Proposed fungicidal mechanism involving disruption of the fungal cell membrane.[1][6]
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals. The reactivity of the C-4 chlorine atom allows for the straightforward introduction of a wide variety of functional groups, leading to the generation of diverse libraries of compounds for biological screening. While further research is needed to fully elucidate the structure-activity relationships and to discover compounds with potent and selective agrochemical activity, the protocols and data presented herein provide a solid foundation for researchers in this field. The exploration of derivatives of this compound could lead to the development of new and effective solutions for crop protection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds Using 4,7-Dichloro-2-methylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 4,7-dichloro-2-methylquinoline. This readily available starting material serves as a versatile platform for generating a diverse range of fused and substituted quinoline derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols herein focus on nucleophilic aromatic substitution (SNAr) reactions, a fundamental strategy for the functionalization of the quinoline core.
The chlorine atom at the C4 position of the quinoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C7 position. This inherent reactivity allows for regioselective substitution, providing a straightforward route to a variety of 4-substituted-7-chloro-2-methylquinolines. These intermediates can then be subjected to further transformations to construct novel heterocyclic systems.
I. Nucleophilic Aromatic Substitution at the C4-Position
A common and effective method for the derivatization of this compound is the substitution of the C4-chloro group with various nucleophiles. This section outlines the synthesis of 4-amino, 4-hydrazinyl, and 4-azido derivatives, which are key intermediates for the construction of more complex heterocyclic frameworks.
Data Presentation: Reaction Conditions and Yields for Nucleophilic Substitution
The following table summarizes the reaction conditions and reported yields for the nucleophilic substitution on 4,7-dichloroquinoline. While the specific yields for the 2-methyl derivative may vary, these values provide a valuable reference for reaction optimization.
| Nucleophile | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | Reflux | 15 h | 7-Chloro-4-hydrazinyl-2-methylquinoline | Not Specified | [1] |
| Sodium Azide | DMSO | Not Specified | Not Specified | 4-Azido-7-chloro-2-methylquinoline | Not Specified | [2] |
| o-Phenylenediamine | Ethanol | 90 | 30 min | N-(7-Chloro-2-methylquinolin-4-yl)benzene-1,2-diamine | High | [3] |
| Thiosemicarbazide | Ethanol | 90 | 30 min | 2-(7-Chloro-2-methylquinolin-4-yl)thiosemicarbazide | High | [3] |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 min | N-(7-Chloro-2-methylquinolin-4-yl)-1H-1,2,4-triazol-3-amine | 78-89 | [3] |
| Adamantan-1-amine | Toluene | 100 | 20 h | N-(Adamantan-1-yl)-7-chloro-2-methylquinolin-4-amine | 52 | [3] |
| Morpholine | DMF | 120 | 24 h | 4-(7-Chloro-2-methylquinolin-4-yl)morpholine | 92 | [4] |
Experimental Workflow for Nucleophilic Aromatic Substitution
The general workflow for the nucleophilic aromatic substitution on this compound is depicted below.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4,7-Dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4,7-dichloro-2-methylquinoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, commencing with the construction of the quinoline core via a Doebner-Miller reaction, followed by a chlorination step to yield the final product.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structural motif is found in compounds investigated for a range of biological activities. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The protocols outlined below are designed to be suitable for laboratory-scale synthesis and are adaptable for larger-scale production.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the intermediate, 7-chloro-2-methylquinoline, via an improved Doebner-Miller reaction. The second step is the chlorination of the 4-position of the quinoline ring system.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Chloro-2-methylquinoline (Doebner-Miller Reaction)
This protocol is adapted from an improved Doebner-Miller synthesis designed for high yield and regioselectivity.[1][2]
Materials:
-
3-Chloroaniline
-
2-Butanol
-
Hydrogen Chloride (gas)
-
p-Chloranil
-
Crotonaldehyde
-
Methanol
-
Tetrahydrofuran (THF)
Equipment:
-
2 L 3-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare a 4.6N solution of HCl in 2-butanol by bubbling HCl gas into ice-cooled 2-butanol.
-
To the 2 L 3-neck flask, add 3-chloroaniline (60.0 g, 470 mmol), 396 mL of 2-butanol, and 204 mL of the 4.6N HCl/2-butanol solution with stirring. An exothermic reaction will occur.[1]
-
Add solid p-chloranil (115.6 g, 470 mmol) to the mixture.[1]
-
In a separate 250 mL addition funnel, prepare a solution of crotonaldehyde (40.0 g, 571 mmol) in 120 mL of 2-butanol.[1]
-
Heat the reaction mixture in the flask to reflux (approximately 103 °C).
-
Once refluxing, add the crotonaldehyde solution dropwise over a period of 50 minutes with efficient stirring.[1]
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C and maintain this temperature for one hour to allow for crystallization.
-
Collect the solid product by filtration and wash it with four 100 mL portions of THF until the washings are colorless.
-
Dry the product in a vacuum oven at 50 °C for 6 hours. The product is the HCl salt of 7-chloro-2-methylquinoline.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 61.2 g (61%) | [1] |
| Melting Point | 244-246 °C | [1] |
Step 2: Synthesis of 7-Chloro-2-methyl-4-quinolone
This protocol involves the cyclization of an intermediate formed from 3-chloroaniline and ethyl acetoacetate.[3]
Materials:
-
3-Chloroaniline
-
Ethyl acetoacetate
-
Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beaker (500 mL)
-
Filtration apparatus
Procedure:
-
In the 100 mL round-bottom flask, combine 3-chloroaniline (0.25 mol), ethyl acetoacetate (0.25 mol), and 20 mL of dioxane.[3]
-
Add a trace amount of concentrated HCl to the mixture.
-
Heat the mixture at 70-80 °C for 3-4 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully add 20 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux at 190-200 °C for 1 hour.[3]
-
Pour the hot mixture into 500 mL of ice-cold water with constant stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-chloro-2-methyl-4-quinolone.
Quantitative Data:
| Parameter | Value |
| Reactant Molar Ratio | 1:1 (3-chloroaniline:ethyl acetoacetate) |
| Cyclization Agent | Concentrated H₂SO₄ |
Step 3: Chlorination of 7-Chloro-2-methyl-4-quinolone
This protocol is adapted from a general procedure for the chlorination of 4-quinolinols.[4]
Materials:
-
7-Chloro-2-methyl-4-quinolone
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In the round-bottom flask, suspend 7-chloro-2-methyl-4-quinolone in an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).
-
Heat the mixture to reflux and maintain for approximately 20-30 minutes with constant stirring.[4]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture slightly.
-
Carefully pour the reaction mixture onto ice water to quench the excess POCl₃.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Parameter | Value | Reference |
| Chlorinating Agent | Phosphorus oxychloride | [4] |
| Reaction Time | ~20-30 minutes at reflux | [4] |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
3-Chloroaniline is toxic and a suspected carcinogen. Handle with extreme care.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with caution and use appropriate quenching procedures.
-
Concentrated acids (HCl and H₂SO₄) are corrosive and should be handled with care.
-
The Doebner-Miller reaction is exothermic; proper temperature control is essential.
Conclusion
The provided protocols offer a comprehensive guide for the large-scale synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development needs. The modular nature of the synthesis allows for optimization at each step to suit specific laboratory or industrial-scale requirements.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dichloro-2-methylquinoline
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4,7-dichloro-2-methylquinoline. The resources are tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: A widely adopted and effective method is a two-step process based on the Conrad-Limpach-Knorr synthesis, followed by a chlorination step. The general pathway involves:
-
Condensation & Cyclization: Reaction of m-chloroaniline with a β-ketoester, such as ethyl acetoacetate, to form an intermediate β-aminoacrylate. This is followed by a high-temperature thermal cyclization to produce 7-chloro-4-hydroxy-2-methylquinoline.[1]
-
Chlorination: The resulting 4-hydroxyquinoline is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position into a chlorine atom, yielding the final product, this compound.[2]
Q2: My initial condensation of m-chloroaniline and ethyl acetoacetate has a low yield. What are the likely causes?
A2: Low yields in the initial condensation step are often due to several factors:
-
Purity of Reactants: Ensure that both m-chloroaniline and ethyl acetoacetate are pure. Distillation of the starting materials can remove impurities that may inhibit the reaction.[3]
-
Catalyst: This reaction is often catalyzed by a small amount of acid (e.g., a drop of concentrated H₂SO₄) or can be run neat.[1] The absence or incorrect amount of a catalyst can lead to an incomplete reaction.
-
Water Removal: The condensation reaction produces water as a byproduct. If not effectively removed, water can reverse the reaction through hydrolysis of the enamine intermediate. If using a solvent like toluene, employing a Dean-Stark trap can improve the yield.[1]
-
Reaction Time and Temperature: The reaction is typically exothermic and should be stirred at room temperature or slightly above for 1-2 hours to ensure completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q3: The high-temperature cyclization step is producing significant amounts of tar and decomposition products. How can this be mitigated?
A3: High-temperature cyclizations, often requiring temperatures around 250°C, are prone to decomposition and tar formation.[1] Key strategies to minimize this include:
-
Solvent Choice: Performing the reaction in a high-boiling, inert solvent is critical. Solvents like Dowtherm A (a mixture of biphenyl and diphenyl ether) or mineral oil provide even heat distribution and prevent localized overheating.[1][2][3] Running the reaction neat can lead to poor outcomes.
-
Temperature Control: Precise and uniform temperature control is essential. Use a heating mantle with a temperature controller and ensure vigorous stirring to maintain a consistent temperature throughout the reaction mixture.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[1]
-
Reaction Time: Over-heating or extending the reaction time unnecessarily can promote decomposition. Monitor the reaction's progress to determine the point of completion and avoid prolonged heating.[4]
Q4: The chlorination of 7-chloro-4-hydroxy-2-methylquinoline with POCl₃ is inefficient. What are the common pitfalls?
A4: Incomplete chlorination can result from several issues:
-
Purity of Starting Material: The 7-chloro-4-hydroxy-2-methylquinoline must be thoroughly dried before reacting with POCl₃. The presence of moisture will consume the reagent and lead to side products.[5]
-
Excess Reagent: POCl₃ is often used both as the reagent and the solvent. A sufficient excess is necessary to drive the reaction to completion.
-
Temperature and Time: The reaction typically requires heating (e.g., 110-140°C) for several hours.[2][3] Insufficient temperature or reaction time will result in an incomplete conversion.
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically cooled and poured carefully onto ice or into a cold basic solution to neutralize the excess POCl₃ and precipitate the product. Improper work-up can lead to product loss or hydrolysis of the chloro group back to a hydroxyl group.
Q5: I am observing the formation of an isomeric byproduct. How can I improve regioselectivity?
A5: In quinoline synthesis, poor regioselectivity can be a challenge, especially with substituted anilines. For the synthesis starting with m-chloroaniline, the cyclization should strongly favor the formation of the 7-chloro isomer over the 5-chloro isomer due to electronic and steric factors. If isomeric impurities are a problem, it may originate from impurities in the starting m-chloroaniline. Ensure the purity of the starting aniline, as contamination with o- or p-chloroaniline would lead to different quinoline products.[6]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Yield in Condensation Step | Impure reactants. | Purify m-chloroaniline and ethyl acetoacetate by distillation.[3] |
| Inefficient water removal. | Use a Dean-Stark trap if a solvent like toluene is used to azeotropically remove water.[1] | |
| Sub-optimal reaction time. | Monitor reaction progress by TLC to determine the point of completion. | |
| Tar Formation During Cyclization | Localized overheating. | Use a high-boiling, inert solvent (e.g., Dowtherm A, mineral oil) for even heat distribution and stir vigorously.[1][2] |
| Oxidation at high temperatures. | Run the reaction under an inert atmosphere (N₂ or Ar).[1] | |
| Excessive heating time. | Optimize the reaction time by monitoring via TLC to avoid prolonged heating after completion.[4] | |
| Incomplete Chlorination | Presence of water in the starting material. | Ensure the 7-chloro-4-hydroxy-2-methylquinoline is completely dry before adding POCl₃. |
| Insufficient temperature or time. | Heat the reaction mixture to 110-140°C and monitor for completion (typically 1-3 hours).[2][3] | |
| Inadequate amount of POCl₃. | Use a sufficient excess of POCl₃, which can also serve as the solvent. | |
| Product Loss During Work-up | Hydrolysis of the 4-chloro group. | Pour the cooled reaction mixture slowly onto crushed ice or into a cold, stirred basic solution (e.g., ammonia or NaOH solution) to neutralize excess POCl₃ quickly.[5] |
| Product solubility. | After neutralization, ensure complete precipitation of the product. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product. | |
| Difficulty in Purification | Presence of tarry byproducts. | Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate mixtures.[5][7] |
| Formation of isomeric impurities. | Check the purity of the starting m-chloroaniline. Recrystallization of the final product may be necessary to isolate the desired isomer.[6] |
Quantitative Data Summary
The table below summarizes typical reaction conditions for the key steps in this compound synthesis, based on analogous Gould-Jacobs and Conrad-Limpach-Knorr procedures.
| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Condensation | m-Chloroaniline, Ethyl Acetoacetate | Neat or Toluene (with acid catalyst) | 25 - 110 | 1 - 3 | >90 (Intermediate) | [1] |
| Cyclization | β-Aminoacrylate intermediate | Dowtherm A or Mineral Oil | ~250 | 0.5 - 1 | 85 - 95 | [1][3] |
| Saponification (if needed) | Ester intermediate | 10% Aqueous NaOH | Reflux (~100) | ~1 | >95 | [3] |
| Decarboxylation (if needed) | Carboxylic acid intermediate | Dowtherm A | ~250 | 1 | High | [3] |
| Chlorination | 7-Chloro-4-hydroxy-2-methylquinoline | Phosphorus Oxychloride (POCl₃) | 110 - 140 | 1 - 3 | 65 - 85 | [2][3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline
This protocol is adapted from the well-established Conrad-Limpach-Knorr and Gould-Jacobs reactions for synthesizing 4-hydroxyquinolines.[1][3]
-
Step A: Formation of Ethyl β-(m-chloroanilino)crotonate
-
In a round-bottom flask, combine m-chloroaniline (1.0 equiv) and ethyl acetoacetate (1.05 equiv).
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).
-
Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC until the m-chloroaniline is consumed.
-
Remove the water produced and any excess ethyl acetoacetate under reduced pressure to obtain the crude intermediate, which can be used directly in the next step.
-
-
Step B: Thermal Cyclization
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat a high-boiling solvent (e.g., Dowtherm A or mineral oil) to 250°C under a nitrogen atmosphere.
-
Slowly add the crude intermediate from Step A to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes. The product will often precipitate from the hot solvent.
-
Allow the mixture to cool to below 100°C, then dilute with a hydrocarbon solvent (e.g., hexanes) to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and air dry. This yields 7-chloro-4-hydroxy-2-methylquinoline.
-
Protocol 2: Synthesis of this compound
This protocol is a standard method for converting 4-hydroxyquinolines to 4-chloroquinolines.[2][3]
-
Chlorination
-
Carefully add the dry 7-chloro-4-hydroxy-2-methylquinoline (1.0 equiv) to a flask containing phosphorus oxychloride (POCl₃, ~5-10 equiv).
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to 110-120°C with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a cold aqueous NaOH solution, until the pH is ~8-9. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product. For further purification, recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ablelab.eu [ablelab.eu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,7-Dichloro-2-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,7-dichloro-2-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and adaptable synthetic routes for the preparation of this compound are the Combes quinoline synthesis and the Gould-Jacobs reaction. The Combes synthesis involves the acid-catalyzed condensation of 3-chloroaniline with acetylacetone to form 2,4-dimethyl-7-chloroquinoline, which can then be selectively chlorinated. The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline derivatives which can subsequently be chlorinated.[1][2][3][4][5]
Q2: What are the most common side reactions observed during the synthesis of this compound via the Combes synthesis?
A2: The most prevalent side reactions include the formation of regioisomers, incomplete cyclization leading to enamine intermediates, and polymerization or tar formation under harsh acidic conditions. The regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[1][6]
Q3: My Combes synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A3: Low yields in the Combes synthesis can be attributed to several factors:
-
Incomplete Condensation: Ensure the initial reaction between the aniline and acetylacetone goes to completion.
-
Inefficient Cyclization: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents and catalysts.[1]
-
Steric Hindrance: The substituents on the aniline and diketone can affect the rate of the cyclization step.
-
Reaction Temperature: The temperature for the cyclization needs to be carefully controlled to prevent decomposition and tar formation.
Q4: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
A4: Regioselectivity in the Combes synthesis is a known challenge. The direction of cyclization onto the aniline ring is influenced by the substituents present. For m-substituted anilines like 3-chloroaniline, cyclization can occur at either the C-2 or C-6 position. The use of milder reaction conditions and specific acid catalysts can sometimes favor the formation of one regioisomer over the other. A thorough analysis of the product mixture by techniques like NMR spectroscopy is essential to determine the isomeric ratio.[1]
Q5: What is the best method for the final chlorination of the 4-hydroxy-2-methyl-7-chloroquinoline intermediate?
A5: The conversion of the 4-hydroxy group to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or neat. This reaction is generally efficient but can produce byproducts if not performed under anhydrous conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive reagents. | Verify the purity and activity of starting materials, especially the aniline and acetylacetone/β-ketoester. |
| Inefficient acid catalysis. | Optimize the choice and concentration of the acid catalyst (e.g., switch from H₂SO₄ to PPA). | |
| Insufficient reaction temperature or time for cyclization. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Formation of Dark Tar or Polymer | Excessively high reaction temperature. | Lower the reaction temperature and consider a longer reaction time. |
| Highly concentrated acid. | Use a less concentrated acid or a milder catalyst. | |
| Presence of impurities in starting materials. | Purify the starting materials before use. | |
| Multiple Spots on TLC (Difficult Separation) | Formation of regioisomers. | Attempt to optimize reaction conditions for better regioselectivity. Use advanced chromatographic techniques for separation. |
| Incomplete reaction, presence of intermediates. | Increase reaction time or temperature to drive the reaction to completion. | |
| Formation of byproducts from side reactions. | Identify the byproducts and adjust reaction conditions to minimize their formation (e.g., lower temperature, different catalyst). | |
| Product is Difficult to Purify | Co-elution of product with starting materials or byproducts. | Utilize alternative purification methods such as crystallization or derivatization to a salt for purification. |
| Oily product that does not crystallize. | Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. |
Data Summary
Table 1: Comparison of Catalysts in Combes Quinoline Synthesis
| Catalyst | Typical Reaction Conditions | Reported Advantages/Disadvantages | Reference |
| Sulfuric Acid (H₂SO₄) | Concentrated, high temperature | Standard, readily available, but can lead to charring and side reactions. | [1] |
| Polyphosphoric Acid (PPA) | High temperature | Often gives higher yields and cleaner reactions than H₂SO₄. | [1] |
| Polyphosphoric Ester (PPE) | Milder conditions than PPA | Can be more effective as a dehydrating agent than H₂SO₄. | [1] |
Table 2: Gould-Jacobs Reaction Conditions for Cyclization
| Entry | Temperature (°C) | Time (min) | Yield of Cyclized Product (%) | Notes | Reference |
| 1 | 250 | 20 | Low | Incomplete conversion of the intermediate. | [7] |
| 2 | 300 | 20 | 37 | Higher temperature improves yield. | [7] |
| 3 | 300 | 40 | 28 | Prolonged heating can lead to product degradation. | [7] |
| 4 | 300 | 5 | 47 | Shorter reaction time at high temperature can be optimal. | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethyl-7-chloroquinoline via Combes Synthesis (Precursor to this compound)
This protocol is adapted from the general principles of the Combes synthesis.
Materials:
-
3-Chloroaniline
-
Acetylacetone
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ethanol
-
Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, combine 3-chloroaniline (1 equivalent) and acetylacetone (1.1 equivalents).
-
Slowly add concentrated sulfuric acid (2-3 equivalents) with cooling in an ice bath.
-
After the addition is complete, heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-dimethyl-7-chloroquinoline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for Chlorination of a 4-Hydroxyquinoline
This protocol describes a general method for the conversion of a 4-hydroxyquinoline intermediate to the corresponding 4-chloroquinoline.
Materials:
-
4-Hydroxy-2-methyl-7-chloroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional, as solvent)
-
Ice
-
Sodium Hydroxide solution
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, place the 4-hydroxy-2-methyl-7-chloroquinoline (1 equivalent).
-
Add phosphorus oxychloride (3-5 equivalents) slowly. The reaction can be performed neat or in a high-boiling inert solvent like toluene.
-
Heat the mixture to reflux (around 110 °C for neat POCl₃) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with stirring. (Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood).
-
Neutralize the acidic solution with a cold aqueous sodium hydroxide solution to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Visualizations
Combes Synthesis Pathway
Caption: Reaction pathway for the Combes synthesis of the quinoline precursor.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Side Reaction Pathway: Regioisomer Formation
Caption: Potential pathways leading to the formation of regioisomers.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
Technical Support Center: Purification of 4,7-Dichloro-2-methylquinoline by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4,7-dichloro-2-methylquinoline via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am unable to achieve crystal formation after dissolving the crude this compound and cooling the solution. What could be the problem?
A1: The absence of crystal formation is a common issue that can stem from several factors:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing precipitation.
-
Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1]
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration:
-
Evaporation: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.[2]
-
-
Change the Solvent System:
-
Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the current solution until it becomes slightly turbid, then gently warm until clear before cooling.
-
Q2: My compound is "oiling out" instead of forming solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a very rapid cooling rate.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization flask to allow for gradual cooling. You can place the flask in a warm water bath and let it cool to room temperature overnight.
-
Adjust the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. This can sometimes prevent premature precipitation at a higher temperature.
-
Use a Lower Boiling Point Solvent: Consider switching to a recrystallization solvent with a lower boiling point.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be due to several factors, including using too much solvent, premature filtration, or the compound having significant solubility in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Ensure Complete Cooling: Cool the solution in an ice bath to maximize the precipitation of the product before filtration.
-
Recover from Mother Liquor: If a significant amount of the product remains in the filtrate (mother liquor), you can concentrate the mother liquor by evaporation and attempt a second crystallization to recover more material.[1]
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated carbon.
Procedure:
-
After dissolving the crude product in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon.
-
Allow the filtered solution to cool and crystallize as usual.
Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.
Q5: How do I know if my recrystallization was successful in removing impurities?
A5: The success of the purification can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.
-
Thin-Layer Chromatography (TLC): A purified compound should ideally show a single spot on a TLC plate, while the crude material may show multiple spots.
-
Spectroscopic Analysis (e.g., NMR): Comparing the NMR spectrum of the recrystallized product to a reference spectrum can confirm its purity and identity. For the parent compound, 4,7-dichloroquinoline, a common impurity is 4,5-dichloroquinoline, which can be identified by careful analysis of the aromatic region of the 1H NMR spectrum.[3]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
For the related 5,7-dichloro-2-methyl-8-hydroxyquinoline, methanol is a suitable solvent, while it is less soluble in hydrocarbons.[1]
-
The parent compound, 4,7-dichloroquinoline, has been successfully recrystallized from hexanes and Skellysolve B (a hydrocarbon solvent).[3][4]
-
Based on this, good starting points for solvent screening for this compound include alcohols (e.g., ethanol, methanol) and hydrocarbon solvents (e.g., hexane, heptane). A mixed solvent system (e.g., ethanol/water) may also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
-
Data Presentation
The following table provides a template for recording experimental data to optimize the recrystallization of this compound. Data for the parent compound, 4,7-dichloroquinoline, is included as an example.
| Compound | Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Crystal Appearance | Observed Melting Point (°C) |
| This compound | [To Be Determined] | [To Be Determined] | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| 4,7-Dichloroquinoline | Hexanes | Low | High | Long, colorless needles | 83-84[3] |
| 4,7-Dichloroquinoline | Chloroform | 5.0 | >5.0 | - | 81-83[5] |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization of this compound.
References
Technical Support Center: Optimizing Amination of 4,7-Dichloro-2-methylquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amination of 4,7-dichloro-2-methylquinoline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the amination of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction temperature and/or extend the reaction time. Ensure adequate stirring to improve mass transfer.[1] |
| Low Reactivity of Amine: The amine used may not be nucleophilic enough under the current conditions. | Consider using a stronger base to deprotonate the amine and increase its nucleophilicity. Alternatively, explore palladium-catalyzed Buchwald-Hartwig amination conditions, which are often more effective for less reactive amines.[2][3] | |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | Select a solvent in which all reactants are soluble at the reaction temperature. Common solvents for this reaction include DMF, ethanol, or even neat amine.[1] | |
| Catalyst Inactivity (for Buchwald-Hartwig): The palladium catalyst may be inactive or poisoned. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use anhydrous solvents. Consider screening different palladium precursors and phosphine ligands. | |
| Formation of Multiple Products | Over-alkylation (Di-substitution): Particularly when using primary amines or diamines, the mono-substituted product can react further. | To favor mono-substitution, use a large excess of the amine. Alternatively, for diamines, protect one of the amino groups with a suitable protecting group like Boc, which can be removed later.[1] Slow addition of the this compound to the amine solution can also minimize di-substitution.[1] |
| Formation of Isomers: Impurities in the starting this compound can lead to isomeric products. | Ensure the purity of the starting material. Isomeric impurities like 4,5-dichloroquinoline can sometimes be present from the synthesis of the starting material.[1] | |
| Hydrolysis of Chloroquinoline: The highly reactive C4-chloro group can be hydrolyzed to a hydroxyl group, especially in the presence of water at elevated temperatures. | Use anhydrous solvents and reagents. Perform the reaction under an inert, dry atmosphere. | |
| Reaction Mixture Turns Dark/Forms Tar | Decomposition: Reactants or products may be decomposing at high temperatures. | Reduce the reaction temperature and compensate by increasing the reaction time. If applicable, a milder base might prevent decomposition.[1] |
| Product Precipitation during Reaction | Low Product Solubility: The desired product may be insoluble in the reaction solvent. | Choose a solvent in which the product has higher solubility at the reaction temperature. If precipitation is desired for purification, ensure that the precipitate is indeed the correct product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the amination of this compound?
A1: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This is due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for nucleophilic attack. Therefore, amination will predominantly occur at the C4 position.
Q2: What are the typical reaction conditions for a standard SNAr amination of this compound?
A2: A common protocol involves heating this compound with an excess of the desired amine. The excess amine can also serve as the base. The reaction is typically carried out in a solvent like ethanol or DMF, or neat (using the amine as the solvent), at temperatures ranging from 80-130 °C for 6-24 hours.[1][4]
Q3: When should I consider using a Buchwald-Hartwig amination instead of a direct SNAr?
A3: Buchwald-Hartwig amination is a powerful alternative, particularly when dealing with less nucleophilic amines or when milder reaction conditions are required.[2][3] This palladium-catalyzed cross-coupling reaction often provides better yields and functional group tolerance compared to traditional SNAr methods.[2] It is especially useful for forming C-N bonds with a wide variety of primary and secondary amines.
Q4: How can I prevent the formation of di-substituted products when using a diamine?
A4: To achieve mono-substitution with a diamine, you can employ a protecting group strategy.[1] One of the amine groups can be protected with a tert-butoxycarbonyl (Boc) group. After the substitution reaction at the unprotected amine, the Boc group can be readily removed under acidic conditions.[1] Using a large excess of the diamine can also favor the mono-substituted product, though this may complicate purification.[1]
Q5: What are some common side reactions to be aware of?
A5: Besides over-alkylation, be mindful of hydrolysis of the C4-chloro group to a hydroxyl group, especially with adventitious water at high temperatures.[1] If using a nucleophilic solvent like an alcohol under basic conditions, you might observe the formation of alkoxy-substituted byproducts.[1]
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
This protocol describes a general method for the nucleophilic aromatic substitution of an amine for the C4-chloro group of this compound.
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF) or use the neat amine as the solvent.
-
Add the desired amine (2-10 equivalents). The excess amine can also function as the base.
-
Heat the reaction mixture to a temperature between 80-130 °C.[4]
-
Stir the reaction for 6-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and then brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 - 0.05 eq), a suitable phosphine ligand (e.g., BINAP, DavePhos, 0.02 - 0.10 eq), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.0 eq).
-
Add this compound (1.0 equivalent) and the anhydrous solvent (e.g., toluene, dioxane).
-
Add the amine (1.1 - 1.5 equivalents) to the mixture.
-
Seal the vessel and heat the reaction under an inert atmosphere (e.g., argon or nitrogen) at a temperature between 90 °C and 120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the amination of chloroquinolines.
| Reaction Type | Amine | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SNAr | Butyl amine | Neat amine | - | Neat | 120-130 | 6 | High |
| SNAr | N,N-dimethyl-ethane-1,2-diamine | Neat amine | - | Neat | 120-130 | 6-8 | High |
| SNAr | Ethane-1,2-diamine | Neat amine | - | Neat | 80 -> 130 | 8 | High |
| SNAr | Morpholine | K₂CO₃ | - | DMF | 120 | 24 | 92 |
| Buchwald-Hartwig | Adamantyl amine | NaOt-Bu | Pd(dba)₂/BINAP | Toluene | 100 | 2-4 | 52-71 |
| Buchwald-Hartwig | Adamantyl amine | NaOt-Bu | Pd(dba)₂/DavePhos | Toluene | 100 | 2-4 | 67-84 |
Visualizations
Caption: General experimental workflow for the amination of this compound.
Caption: Troubleshooting flowchart for low yield in amination reactions.
References
Preventing byproduct formation in 4,7-Dichloro-2-methylquinoline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 4,7-dichloro-2-methylquinoline. The advice provided is based on established principles for substituted quinolines, primarily drawing from the well-documented chemistry of 4,7-dichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in reactions with this compound?
A1: Based on the reactivity of the analogous 4,7-dichloroquinoline, the most common byproducts include:
-
Over-alkylation products: When reacting with primary or secondary amines, the initial substitution product can react further, leading to di- or tri-substituted compounds. This is especially prevalent if the newly formed amine is more nucleophilic than the starting amine.[1]
-
Isomeric impurities: During the synthesis of the quinoline core, isomeric impurities such as 4,5-dichloro-2-methylquinoline may form. These isomers can participate in subsequent reactions, leading to a mixture of products that are often difficult to separate.[1]
-
Hydrolysis products: The chlorine atom at the C-4 position is highly reactive and susceptible to hydrolysis, particularly in the presence of water at elevated temperatures, which forms 4-hydroxy-7-chloro-2-methylquinoline.[1]
-
Solvent-related byproducts: Nucleophilic solvents, such as methanol or ethanol, can react with this compound, especially under basic conditions or at high temperatures, resulting in the formation of alkoxy-substituted byproducts.[1]
-
Ring-opened products: Under harsh basic conditions, complex side reactions involving the quinoline ring system can lead to the formation of ring-opened adducts.[1]
Q2: How can I prevent over-alkylation when reacting this compound with a diamine?
A2: To control the reaction and favor mono-substitution, consider the following strategies:
-
Use of a Protecting Group: Protect one of the amino groups of the diamine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions after the substitution reaction.[1]
-
Control Stoichiometry: Using a large excess of the diamine can statistically favor the formation of the mono-substituted product. However, this may complicate the purification process.[1]
-
Slow Addition: Adding the this compound slowly to the reaction mixture containing the diamine helps to maintain a low concentration of the electrophile, thereby reducing the probability of double substitution.[1]
Q3: What is the best way to remove the 4-hydroxy-7-chloro-2-methylquinoline hydrolysis byproduct?
A3: The 4-hydroxy byproduct is phenolic and therefore acidic. This property can be exploited for its removal. During an aqueous workup, washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) will deprotonate the hydroxyl group, forming a salt that is soluble in the aqueous phase and can thus be separated from the desired product in the organic layer.
Q4: My reaction is turning dark and forming tar. What could be the cause and how can I prevent it?
A4: The decomposition of reactants or products at high temperatures is a likely cause for the formation of tar.[1] To mitigate this, consider the following:
-
Reduce Reaction Temperature: Lower the reaction temperature and extend the reaction time to compensate for the slower reaction rate.
-
Use a Milder Base: If a base is being used, switching to a milder, non-nucleophilic base may reduce decomposition.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas like nitrogen or argon can prevent oxidative decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Increase reaction temperature and/or time. Ensure adequate mixing.[1] |
| Side reactions consuming starting material. | Identify side products and adjust reaction conditions (e.g., temperature, solvent, base) to minimize their formation. Consider using a protecting group strategy.[1] | |
| Product loss during workup and purification. | Optimize extraction and purification procedures. Consider alternative purification methods like crystallization or sublimation. | |
| Multiple Spots on TLC (Difficult to Separate) | Formation of closely related byproducts (e.g., isomers, over-alkylated products). | Improve the purity of the starting this compound. Employ a protecting group strategy to prevent over-alkylation.[1] Optimize chromatographic conditions for better separation. |
| Reaction Turns Dark/Forms Tar | Decomposition of reactants or products at high temperatures. | Reduce the reaction temperature and extend the reaction time. Use a milder base if applicable.[1] |
| Product is Insoluble and Precipitates | The product has low solubility in the reaction solvent. | Choose a solvent in which the product is more soluble at the reaction temperature. If precipitation is desired for purification, ensure it is the correct product.[1] |
| Presence of 4-hydroxy-7-chloro-2-methylquinoline | Hydrolysis of the C-4 chlorine. | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add the desired amine (2-10 equivalents). The excess amine can also serve as the base.
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for 6-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer successively with an aqueous solution of a weak base (e.g., 5% NaHCO₃), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Mono-Boc Protection of a Diamine
-
Dissolve the diamine (1 equivalent) in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1-1.5 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting diamine is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude Boc-protected diamine can often be used in the subsequent reaction without further purification.
Protocol 3: Deprotection of a Boc-Protected Amine
-
Dissolve the Boc-protected aminoquinoline in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The product is often obtained as the hydrochloride or trifluoroacetate salt and may be used directly or neutralized with a base.[1]
Visualizations
Caption: A generalized experimental workflow for the substitution reaction of this compound.
Caption: A decision tree for troubleshooting common issues in this compound substitution reactions.
Caption: Signaling pathway illustrating the use of a Boc protecting group to prevent over-alkylation.
References
Troubleshooting low reactivity of 4,7-Dichloro-2-methylquinoline
Technical Support Center: 4,7-Dichloro-2-methylquinoline
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low reactivity of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit low reactivity in nucleophilic substitution reactions?
A1: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by several factors. While the quinoline ring's nitrogen atom activates the C4 position for nucleophilic attack, low reactivity can still occur due to:
-
Insufficient Activation: The reaction may require harsh conditions, such as high temperatures (typically 80-130 °C) or strong bases, to proceed efficiently.[1]
-
Weak Nucleophile: The strength of the nucleophile is critical. Weak nucleophiles will struggle to attack the electron-deficient quinoline ring, leading to slow or incomplete reactions.[2]
-
Poor Solubility: The compound and other reactants may not be sufficiently soluble in the chosen solvent, limiting their interaction.[3][4] Polar aprotic solvents like DMF or DMSO are often effective for these types of reactions.[1]
-
Electronic Effects: The methyl group at the C2 position is weakly electron-donating, which can slightly reduce the electrophilicity of the quinoline ring compared to its non-methylated counterpart, 4,7-dichloroquinoline. This effect, however, is generally less significant than the activating effect of the ring nitrogen.
Q2: Which chlorine atom is more reactive, the one at C4 or C7?
A2: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles. This is because the nitrogen atom at position 1 acts as a powerful electron-withdrawing group through resonance, stabilizing the negatively charged intermediate (Meisenheimer complex) formed when a nucleophile attacks the C4 position.[5][6][7] The C7 position lacks this direct resonance stabilization, making its chlorine atom much less susceptible to substitution under typical SNAr conditions.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reactions include:
-
Hydrolysis: The reactive C4-chloro group can be hydrolyzed to a hydroxyl group (forming 4-hydroxy-7-chloro-2-methylquinoline), especially in the presence of water at elevated temperatures.[1] To prevent this, ensure all reagents and solvents are anhydrous.
-
Reaction with Solvent: Nucleophilic solvents, such as alcohols, can compete with the intended nucleophile, leading to the formation of alkoxy-substituted byproducts.[1] Using non-nucleophilic, polar aprotic solvents (e.g., DMF, DMSO, Dioxane) is recommended.
-
Di-substitution: If the nucleophile has more than one reactive site (e.g., a diamine), over-alkylation can occur where the initial product reacts further.[1] This can be controlled by using a large excess of the nucleophile or by employing a protecting group strategy.[1]
Q4: How can I improve the solubility of this compound for a reaction?
A4: this compound is a solid that is generally poorly soluble in water but shows better solubility in various organic solvents.[3][8] To improve solubility:
-
Solvent Selection: Choose a solvent where the compound is more soluble. Polar aprotic solvents like DMF and DMSO are often excellent choices.[1]
-
Temperature: Gently heating the reaction mixture can significantly increase the solubility of the starting materials.[3]
-
Co-solvents: In some cases, using a co-solvent system can improve solubility while maintaining appropriate reaction conditions.
Troubleshooting Guide for Low Reactivity
This guide provides a structured approach to diagnosing and resolving common issues.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Temperature: The activation energy for the reaction has not been met. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction by TLC. Typical temperatures range from 80-130 °C.[1] |
| 2. Weak Nucleophile/Base: The nucleophile is not strong enough to attack the quinoline ring, or the base is not strong enough to deprotonate the nucleophile. | Switch to a stronger nucleophile. If using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), use a stronger base like sodium hydride (NaH).[9] | |
| 3. Inappropriate Solvent: Reactants have poor solubility or the solvent is not polar enough to stabilize the charged intermediate. | Change to a polar aprotic solvent such as DMF, DMSO, or NMP to improve solubility and facilitate the SNAr mechanism.[1] | |
| 4. Degraded Starting Material: The this compound or the nucleophile may have degraded during storage. | Verify the purity of the starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents if necessary. | |
| Multiple Products on TLC | 1. Side Reactions: Competing reactions like hydrolysis or reaction with the solvent are occurring. | Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). Use a non-nucleophilic solvent.[1] |
| 2. Over-alkylation: The product is reacting further with the starting material. | Use a large excess of the nucleophile or protect other reactive functional groups on the nucleophile. Slow, controlled addition of the quinoline can also help.[1] | |
| 3. Isomeric Impurities: The starting material may contain isomeric impurities that also react. | Purify the starting this compound by recrystallization or column chromatography before use.[1] | |
| Reaction Stalls | 1. Product Inhibition: The product may be inhibiting the reaction or consuming a required catalyst/reagent. | This is less common but can be investigated by adding more reagent/catalyst after the reaction has stalled. |
| 2. Reversible Reaction: The reaction may be reaching equilibrium. | If possible, remove a byproduct to drive the reaction forward (e.g., by using a Dean-Stark trap to remove water if it is formed). |
Visualized Guides and Mechanisms
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low reactivity issues.
Caption: A decision tree for troubleshooting common issues.
Nucleophilic Aromatic Substitution (SNAr) Pathway
This diagram illustrates the generally accepted two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism for SNAr reactions.
Quantitative Data: Reaction Condition Comparison
The following table summarizes reaction conditions used for the nucleophilic substitution on the closely related 4,7-dichloroquinoline. These can serve as a starting point for optimizing reactions with the 2-methyl derivative.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DMF | 120 | 24 | 92 | [10] |
| Various Amines | Excess Amine | Ethanol | 80 - 130 | 6 - 24 | Varies | [1] |
| 4-Acetamidophenol derivative | N/A (in situ) | Ethanol/Water/HCl | 78 | 3 | 90 | [11] |
| Benzamide | K₂CO₃ | DMF | 120 | 24 | 92 | [10] |
Key Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol is a generalized method adapted from procedures for the closely related 4,7-dichloroquinoline and serves as a robust starting point.[1][10]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (2.0 - 4.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (4.0 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the quinoline.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 120 °C with vigorous stirring.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or brine and extract with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers and wash successively with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
References
- 1. benchchem.com [benchchem.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography of 4,7-Dichloro-2-methylquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,7-dichloro-2-methylquinoline derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for the elution of this compound is a non-polar/polar solvent mixture, typically a mixture of an alkane and ethyl acetate. Based on the purification of structurally similar compounds, a mobile phase of 10-20% ethyl acetate in hexane (or heptane) is recommended.[1][2] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the best separation on a column.[2] For very polar impurities, a gradient elution with increasing concentrations of ethyl acetate may be necessary.
Q2: My this compound derivative is showing significant peak tailing on the TLC plate and column. What causes this and how can I fix it?
Peak tailing is a common issue when purifying quinoline derivatives on silica gel. It is primarily caused by the interaction of the basic nitrogen atom of the quinoline ring with the acidic silanol groups on the surface of the silica gel. This leads to undesirable strong adsorption and slow elution, resulting in broad and asymmetrical peaks.
To mitigate peak tailing:
-
Add a basic modifier: Incorporate a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine into your eluent.[3] This will neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase such as neutral or basic alumina. For highly sensitive compounds, Florisil or cellulose can also be alternatives.
-
Reversed-phase chromatography: If your derivative is sufficiently non-polar, reversed-phase chromatography on a C18 stationary phase can be an effective alternative to avoid the issues associated with silica gel.[4]
Q3: I suspect my this compound derivative is decomposing on the silica gel column. How can I prevent this?
Some quinoline derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during purification.
Here are some strategies to prevent decomposition:
-
Deactivate the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small percentage (1-2%) of triethylamine before loading your sample.
-
Work quickly and at low temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible. If the compound is thermally labile, performing the chromatography in a cold room may help reduce the rate of decomposition.
-
Use an alternative stationary phase: As mentioned previously, less acidic stationary phases like alumina can be a good alternative.
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique avoids the use of a solid stationary phase, thereby eliminating problems of irreversible adsorption and decomposition.
Q4: Can I use recrystallization to purify my this compound derivative instead of column chromatography?
Yes, recrystallization can be a very effective method for purifying this compound derivatives, especially for removing isomers and other crystalline impurities. For instance, 4,7-dichloroquinoline can be recrystallized from hexane to remove the 4,5-dichloroquinoline isomer.[5] Ethanol is another solvent that has been successfully used for the recrystallization of similar compounds. The choice between column chromatography and recrystallization will depend on the nature and quantity of the impurities. A combination of both techniques, such as a preliminary purification by column chromatography followed by a final recrystallization, often yields a product of very high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Compound Eluting | 1. The mobile phase is not polar enough. 2. The compound has decomposed on the column. 3. The column was not packed correctly, leading to channeling. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Test the stability of your compound on a small amount of silica gel before running a column. Consider deactivating the silica or using an alternative stationary phase. 3. Repack the column carefully, ensuring a homogenous and bubble-free slurry. |
| Poor Separation of Compound and Impurities | 1. The solvent system is not optimal. 2. The column is overloaded with the sample. 3. The column dimensions are not appropriate for the amount of sample. | 1. Perform a thorough TLC analysis with various solvent systems to find one that provides good separation (ΔRf > 0.2). 2. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. 3. Use a longer and/or wider column to improve resolution. |
| Compound Elutes Too Quickly (High Rf) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Cracks in the Silica Gel Bed | 1. The column has run dry. 2. Heat is generated during elution (for large columns). | 1. Always keep the solvent level above the top of the silica gel. 2. For large-scale purifications, consider using a jacketed column to dissipate heat. |
Data Presentation
Table 1: Typical Column Chromatography Parameters for Dichloro-methylquinoline Derivatives
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [2] |
| Mobile Phase | 10-20% Ethyl Acetate in Hexane/Heptane | [1][2] |
| Typical Rf Value | ~0.35 - 0.45 | [1][2][6] |
| Loading Method | Dry loading with Celite or a small amount of silica gel | [2] |
| Detection | UV light at 254 nm | [2] |
| Typical Yield | >80% | [2] |
| Purity (Post-Column) | >95% (by HPLC/NMR) | [2] |
Table 2: Comparison of Purification Methods for Dichloroquinoline Derivatives
| Method | Advantages | Disadvantages | Typical Purity |
| Column Chromatography | High resolution for a wide range of impurities; applicable to both solid and oil samples. | Can be time-consuming and requires larger volumes of solvent; risk of compound decomposition on silica. | >95% |
| Recrystallization | Excellent for removing specific crystalline impurities and isomers; can be very efficient for large quantities. | Only applicable to solid compounds; may have lower yields due to solubility of the compound in the mother liquor. | >99% (for suitable systems) |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol is a general guideline based on the purification of structurally similar compounds. The exact solvent composition should be optimized using TLC.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
2. Mobile Phase Preparation:
-
Prepare a mobile phase of 15% ethyl acetate in hexane. If peak tailing is observed on the TLC, add 0.5% triethylamine to the mobile phase.
3. Column Packing (Slurry Method):
-
Secure a glass column vertically.
-
In a beaker, make a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica to settle.
-
Drain the excess solvent until the solvent level is just above the silica bed.
4. Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to start the elution.
-
Collect fractions and monitor the elution using TLC.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the purification of this compound derivatives by column chromatography.
Caption: A decision-making diagram for troubleshooting peak tailing in the chromatography of quinoline derivatives.
References
Managing reaction temperature for selective substitution on 4,7-Dichloro-2-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the selective substitution on 4,7-dichloro-2-methylquinoline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: At which position does selective substitution on this compound preferentially occur?
A1: Nucleophilic aromatic substitution (SNAr) on this compound preferentially occurs at the C4 position. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles compared to the chlorine at the C7 position. This inherent regioselectivity allows for the selective introduction of various functional groups at the C4-position.[1] More stringent reaction conditions, such as higher temperatures (often above 100°C), are typically required to achieve substitution at the C7 position.[2][3]
Q2: What is the typical temperature range for achieving selective C4 substitution?
A2: For nucleophilic aromatic substitution (SNAr) reactions, such as amination, a temperature range of 80-130°C is commonly employed to achieve selective substitution at the C4 position.[4] For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, temperatures are often in the range of 80-120°C. It is crucial to monitor the reaction closely as higher temperatures can lead to side reactions.
Q3: How does the 2-methyl group influence the reactivity of 4,7-dichloroquinoline?
A3: The 2-methyl group is an electron-donating group, which can subtly influence the electronic properties of the quinoline ring. While the primary factor driving regioselectivity is the electronic activation of the C4 position, the 2-methyl group may have a minor effect on the overall reaction rate. No significant alteration of the regioselectivity has been reported due to the presence of the 2-methyl group.
Q4: What are the common side reactions to be aware of when performing substitutions on this compound at elevated temperatures?
A4: At elevated temperatures, several side reactions can occur:
-
Decomposition: High temperatures can lead to the decomposition of reactants and products, often observed as the reaction mixture turning dark or forming tar.[4]
-
Hydrolysis: The presence of water, especially at higher temperatures, can lead to the hydrolysis of the C4-chloro group to a hydroxyl group, forming 7-chloro-2-methyl-4-quinolone.[4]
-
Reaction with Solvent: Nucleophilic solvents like alcohols (e.g., ethanol, methanol) can react with the substrate at high temperatures, leading to the formation of alkoxy-substituted byproducts.[4]
-
Disubstitution: While the C7-chloro is less reactive, at higher temperatures or with prolonged reaction times, disubstitution can occur, leading to the formation of 4,7-disubstituted-2-methylquinoline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Insufficient temperature. | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side reactions. |
| Weak nucleophile. | Consider using a stronger nucleophile or adding a suitable base to enhance nucleophilicity. | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble at the reaction temperature. | |
| Formation of Side Products | Reaction temperature is too high. | Reduce the reaction temperature and potentially extend the reaction time.[4] |
| Presence of water leading to hydrolysis. | Ensure the use of anhydrous solvents and reagents. | |
| Reaction with a nucleophilic solvent. | Switch to a non-nucleophilic, high-boiling solvent such as DMF, DMSO, or toluene.[4] | |
| Reaction Mixture Turns Dark/Forms Tar | Decomposition of starting material or product. | Lower the reaction temperature. Consider a slower addition of reagents.[4] |
| Difficulty in Achieving Selective C4 Substitution | Reaction conditions are too harsh. | Use a lower temperature and monitor the reaction closely to stop it once the C4-substituted product is formed. |
Data Presentation
The following table summarizes representative reaction conditions for the selective C4-substitution on 4,7-dichloroquinoline derivatives with various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and nucleophile used.
| Reaction Type | Nucleophile | Typical Temperature (°C) | Typical Yield Range (%) | Reference |
| SNAr (Amination) | Primary/Secondary Amines | 80 - 130 | 70 - 95 | [5] |
| SNAr (Amination) | Anilines | 80 - 85 | 94 - 98 | [6] |
| Suzuki-Miyaura Coupling | Arylboronic acids | 100 | 80 - 95 | [7] |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 80 - 110 | 70 - 90 | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination (SNAr)
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable high-boiling solvent (e.g., DMF, DMSO, or NMP).
-
Add the desired amine (1.1-1.5 equivalents).
-
Add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective C4-Suzuki-Miyaura Cross-Coupling
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture under an inert atmosphere to a temperature ranging from 80°C to 110°C.[10]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for selective substitution reactions.
Caption: Regioselectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
How to avoid hydrolysis of 4,7-Dichloro-2-methylquinoline during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of 4,7-dichloro-2-methylquinoline during chemical reactions.
Understanding the Challenge: Hydrolysis of this compound
The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic attack, including hydrolysis, which leads to the formation of the undesired byproduct, 4-hydroxy-7-chloro-2-methylquinoline. This side reaction is particularly prevalent in the presence of water, especially at elevated temperatures and under basic or acidic conditions. The 2-methyl group can also influence the reactivity of the quinoline ring through electronic and steric effects, potentially impacting the rate of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the hydrolysis of this compound?
A1: The primary factors include:
-
Presence of Water: Water acts as a nucleophile, attacking the C-4 position.
-
Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.
-
pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Reaction Time: Longer reaction times increase the likelihood of hydrolysis.
-
Solvent: Protic solvents, especially those containing water, can facilitate hydrolysis.
Q2: How does the 2-methyl group affect the stability of the molecule towards hydrolysis?
A2: The 2-methyl group is an electron-donating group, which can slightly increase the electron density of the quinoline ring. This may have a modest deactivating effect on the C-4 position towards nucleophilic attack compared to an unsubstituted quinoline. However, this effect is generally not sufficient to prevent hydrolysis under harsh conditions. Sterically, the 2-methyl group is unlikely to significantly hinder the approach of a small nucleophile like water to the C-4 position.
Q3: What is the most common byproduct of hydrolysis?
A3: The most common hydrolysis byproduct is 4-hydroxy-7-chloro-2-methylquinoline. This is formed by the displacement of the chlorine atom at the C-4 position by a hydroxyl group.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions to minimize hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 4-hydroxy-7-chloro-2-methylquinoline | Presence of water in reactants or solvent. | Use anhydrous solvents and dry all reactants thoroughly before use. Consider using a drying agent in the reaction mixture. |
| Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time if necessary. Monitor the reaction progress closely using TLC or HPLC. | |
| Reaction time is too long. | Optimize the reaction time to achieve a good conversion of the starting material while minimizing byproduct formation. | |
| Inappropriate solvent. | Use aprotic solvents such as DMF, DMSO, or toluene. Avoid protic solvents like water, methanol, or ethanol if possible. | |
| Basic or acidic reaction conditions. | If a base is required, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine). If acidic conditions are necessary, use a non-aqueous acid source. | |
| Formation of multiple unidentified byproducts | Decomposition of starting material or product. | In addition to controlling temperature and water content, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Reaction with a nucleophilic solvent. | Certain solvents can react with this compound. Ensure the chosen solvent is inert under the reaction conditions. | |
| Difficulty in purifying the desired product from the hydroxy byproduct | Similar polarity of the product and byproduct. | Optimize the reaction to minimize hydrolysis. For purification, consider column chromatography with a carefully selected solvent system or recrystallization from a suitable solvent. |
Experimental Protocols to Minimize Hydrolysis
Below are detailed methodologies for performing nucleophilic substitution reactions on this compound with a focus on minimizing hydrolysis.
Protocol 1: General Procedure for Amination under Anhydrous Conditions
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, Toluene)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous aprotic solvent.
-
Add the amine nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the non-nucleophilic base (1.5-2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Using a Protecting Group Strategy
While less common for the quinoline nitrogen itself in this context, protecting a reactive functional group on the incoming nucleophile can prevent side reactions. For instance, when using a diamine, one of the amino groups can be protected.
Example: Mono-Boc Protection of a Diamine
-
Dissolve the diamine (1 equivalent) in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the mono-Boc protected diamine.
-
Use the protected diamine in the nucleophilic substitution reaction as described in Protocol 1.
-
After the substitution reaction, the Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).
Visualizing Reaction Control
The following diagrams illustrate the key concepts for controlling the hydrolysis of this compound.
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for hydrolysis.
Analytical Methods for Monitoring Hydrolysis
To effectively troubleshoot and optimize reactions, it is crucial to monitor the formation of the hydrolysis byproduct.
| Analytical Technique | Methodology | Key Parameters |
| Thin Layer Chromatography (TLC) | Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The hydroxy byproduct is typically more polar and will have a lower Rf value. | - Stationary Phase: Silica gel 60 F₂₅₄- Mobile Phase: Gradient of ethyl acetate in hexanes (e.g., 10-50%)- Visualization: UV light (254 nm) |
| High-Performance Liquid Chromatography (HPLC) | Inject the reaction mixture onto a C18 column and elute with a gradient of an organic solvent (e.g., acetonitrile) in water (with a modifier like formic acid or TFA). | - Column: C18 reverse-phase- Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid- Detection: UV at a suitable wavelength (e.g., 254 nm or 343 nm) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For volatile derivatives, GC-MS can be used to separate and identify the components of the reaction mixture based on their mass-to-charge ratio. | - Column: DB-5ms or equivalent- Injector Temperature: 250 °C- Oven Program: Temperature gradient (e.g., 100 °C to 280 °C)- Detector: Mass Spectrometer (EI mode) |
Technical Support Center: Scaling Up 4,7-Dichloro-2-methylquinoline Synthesis
This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4,7-dichloro-2-methylquinoline. It provides detailed protocols, troubleshooting advice, and scale-up considerations to facilitate the transition from laboratory-scale experiments to pilot plant production.
Synthesis Overview
The synthesis of this compound is typically achieved via a two-step process. The first step is a Conrad-Limpach-Knorr synthesis to construct the quinoline core, followed by a chlorination step to yield the final product.
-
Step 1: Conrad-Limpach-Knorr Synthesis: 3-Chloroaniline is condensed with ethyl acetoacetate to form an enamine intermediate. This intermediate undergoes a high-temperature thermal cyclization to produce 7-chloro-4-hydroxy-2-methylquinoline.
-
Step 2: Chlorination: The intermediate 7-chloro-4-hydroxy-2-methylquinoline is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding this compound.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline (Lab Scale)
This procedure is adapted from the classical Conrad-Limpach synthesis.[1][2]
Methodology:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-chloroaniline (1.0 eq), ethyl acetoacetate (1.05 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and toluene (approx. 2 mL per gram of aniline).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is evolved (typically 2-4 hours).
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which is often a viscous oil.
-
Thermal Cyclization: In a separate flask equipped with a mechanical stirrer and a high-temperature thermometer, heat a high-boiling point solvent such as Dowtherm A or mineral oil to 250 °C.[1][3]
-
Slowly add the crude enamine intermediate from the previous step to the hot solvent. The addition should be controlled to maintain the temperature at ~250 °C.
-
Stir the mixture at 250 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the intermediate.
-
Cool the reaction mixture to below 100 °C. The product will precipitate from the solvent.
-
Filter the solid product and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or used directly in the next step.
Protocol 2: Synthesis of this compound (Lab Scale)
This procedure is adapted from established methods for chlorinating 4-hydroxyquinolines.[4][5]
Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH solution to neutralize HCl gas).
-
Charge the flask with 7-chloro-4-hydroxy-2-methylquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up (Reverse Quench): Cool the reaction mixture to room temperature. Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water or a dilute aqueous base (e.g., sodium bicarbonate).[6]
-
Slowly and carefully add the reaction mixture to the ice/water slurry. This is a highly exothermic process; control the addition rate to keep the quench temperature below 20-25 °C.
-
Once the addition is complete, continue stirring until all the ice has melted and gas evolution (if using bicarbonate) has ceased.
-
Neutralize the mixture by adding a concentrated base (e.g., 50% NaOH) until the pH is ~8-9. The product will precipitate as a solid.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography.[7][8]
Quantitative Data and Scale-Up Comparison
Scaling up requires significant adjustments to reaction parameters to manage safety and efficiency.
| Parameter | Lab Scale (e.g., 10g) | Pilot Plant Scale (e.g., 10kg) | Rationale for Change on Scale-Up |
| Step 1: Cyclization | |||
| Reactor | 500 mL Round-Bottom Flask | 100-200 L Glass-Lined Reactor | Material compatibility and better heat transfer with a jacketed system. |
| Heating | Heating Mantle / Oil Bath | Jacketed Heating (Steam/Hot Oil) | Provides uniform and controlled heating for large volumes. |
| Intermediate Addition | Added in one portion or quickly | Slow, controlled addition over 1-2 hours | Manages potential exotherms and ensures consistent reaction temperature.[9] |
| Agitation | Magnetic Stir Bar | Mechanical Agitator (e.g., Impeller) | Ensures proper mixing and heat distribution in a large volume. |
| Step 2: Chlorination | |||
| Reagent (POCl₃) | 3-5 equivalents (often used as solvent) | 1.5-2.5 equivalents (with solvent) | Reduces cost, waste, and the severity of the quench. Solvent-free options exist but require specialized sealed reactors.[5] |
| Work-up | Pour into ice/water | Slow reverse quench into a separate, cooled, baffled reactor | Critical for safety to control the highly exothermic hydrolysis of POCl₃.[6][10] |
| Purification | Column Chromatography | Recrystallization / Sublimation | Chromatography is not economically viable at scale. Recrystallization or sublimation are preferred for bulk purification.[9][11] |
| Typical Yield | 75-85% | 65-75% | A slight decrease in yield is common on scale-up due to mass transfer limitations and handling losses.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the Conrad-Limpach cyclization? A1: The most critical step is managing the high temperature required for cyclization (~250 °C). At the pilot scale, achieving and maintaining this temperature uniformly throughout a large reactor volume is challenging. The choice of a high-boiling, thermally stable, and safe solvent is crucial.[3] Additionally, the viscosity of the reaction mixture can increase, requiring robust mechanical agitation to ensure efficient heat transfer and prevent localized overheating or "charring."
Q2: Why is using a large excess of POCl₃ common at the lab scale but avoided at the pilot scale? A2: In the lab, using excess POCl₃ as both a reagent and a solvent is convenient and helps drive the reaction to completion. However, at the pilot scale, this is highly undesirable due to:
-
Cost: POCl₃ is an expensive reagent.
-
Safety: A large excess creates a significant hazard during the work-up. The quench with water is extremely exothermic and releases large volumes of corrosive HCl gas.[6]
-
Waste: Disposing of the hydrolyzed phosphorus salts and acidic waste streams is costly and environmentally challenging. At scale, using a stoichiometric amount or a slight excess of POCl₃ in a high-boiling inert solvent is preferred.[5]
Q3: What are the primary safety concerns when handling POCl₃ at a pilot scale? A3: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. Key safety concerns include:
-
Inhalation Hazard: It fumes in moist air, releasing HCl. All transfers and reactions must be done in a closed system or a well-ventilated area with appropriate scrubbers.[12]
-
Violent Reaction with Water: Accidental contact with water can lead to a runaway reaction. Ensure all equipment is scrupulously dry.[10]
-
Corrosivity: It is corrosive to skin, eyes, the respiratory tract, and many metals. Glass-lined or other corrosion-resistant reactors are necessary.
-
Controlled Quenching: The work-up is the most hazardous step. A controlled "reverse quench" (adding the reaction mixture to the quenching solution) is mandatory to manage the exotherm.[6]
Q4: What is the likely isomeric impurity in the final product? A4: The most common impurity arising from the synthesis is the 4,5-dichloro-2-methylquinoline isomer. This can form if the cyclization in Step 1 occurs at the alternative ortho-position of the 3-chloroaniline. While cyclization is sterically hindered at this position, it can still occur, especially at high temperatures. This impurity can be difficult to separate from the desired 4,7-isomer.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Cyclization) | The reaction temperature was too low (<240 °C), leading to incomplete cyclization. | Ensure the solvent is maintained at a vigorous reflux of ~250 °C. Use a high-quality, high-boiling solvent like Dowtherm A.[3] |
| The enamine intermediate decomposed due to prolonged heating or localized hotspots. | Add the intermediate slowly to the pre-heated solvent. Ensure efficient mechanical stirring at the pilot scale to maintain uniform temperature. | |
| Significant Tar Formation | Reaction temperature is too high, or the reaction was heated for too long, causing polymerization/decomposition. | Reduce the reaction temperature slightly (e.g., to 245 °C) and monitor carefully by TLC to avoid over-running the reaction. |
| Low Yield in Step 2 (Chlorination) | The POCl₃ was hydrolyzed by moisture in the starting material or glassware. | Ensure the 7-chloro-4-hydroxy-2-methylquinoline intermediate is thoroughly dried. Oven-dry all glassware and run the reaction under a nitrogen or argon atmosphere.[4] |
| Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to at least 100 °C for a minimum of 4 hours. Monitor by TLC until the starting material is consumed. | |
| Difficult/Hazardous Work-up | The quench of excess POCl₃ is too vigorous or uncontrollable. | Always use a "reverse quench": add the reaction mixture slowly to a large volume of stirred ice/water. At pilot scale, this must be done in a dedicated, cooled reactor with excellent agitation.[6][10] |
| Final Product is an Oil or Gummy Solid | The product may have precipitated as a hydrochloride salt during the quench if the pH is too acidic. | During the work-up, ensure the aqueous mixture is made strongly basic (pH > 8) to precipitate the free base form of the product, which is typically a solid. |
| Impure Product (Multiple Spots on TLC) | Formation of the 4,5-dichloro isomer or other byproducts from side reactions. | Purify the crude product by recrystallization. Test various solvents (isopropanol, ethanol, toluene) to find a system that effectively rejects the key impurities. For very difficult separations, sublimation under vacuum may be an option at scale.[11] |
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 12. Phosphorus Oxychloride [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,7-Dichloro-2-methylquinoline and 4,7-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4,7-dichloro-2-methylquinoline and its parent compound, 4,7-dichloroquinoline. Both molecules are important intermediates in the synthesis of various biologically active compounds, particularly antimalarial drugs.[1][2] Understanding their relative reactivity is crucial for designing efficient synthetic routes and developing novel derivatives. This comparison focuses on two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki coupling, supported by experimental data and detailed protocols.
Introduction to the Molecules
4,7-dichloroquinoline is a well-established building block in medicinal chemistry, most notably as a precursor to chloroquine and hydroxychloroquine.[1] The chlorine atom at the 4-position is highly susceptible to nucleophilic attack, a feature extensively utilized in drug synthesis.[3] The introduction of a methyl group at the 2-position in this compound can be expected to influence the electronic properties and steric environment of the quinoline core, thereby altering its reactivity. This guide aims to elucidate these differences through a comparative analysis of their behavior in key chemical transformations.
Synthesis of the Starting Materials
4,7-dichloroquinoline: A common and well-documented route to 4,7-dichloroquinoline is the Gould-Jacobs reaction, starting from 3-chloroaniline.[1][4] The process involves the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, decarboxylation, and finally, chlorination using a reagent like phosphorus oxychloride (POCl₃).[2][4][5]
This compound: The synthesis of this compound can be achieved through classical quinoline syntheses such as the Doebner-von Miller or Combes reactions, followed by chlorination.
-
Doebner-von Miller Reaction: This method involves the reaction of 3-chloroaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst to form 7-chloro-2-methylquinoline (7-chloroquinaldine).[6][7][8][9] Subsequent chlorination of the 4-position would yield the desired product.
-
Combes Quinoline Synthesis: This approach utilizes the acid-catalyzed condensation of 3-chloroaniline with a β-diketone, such as acetylacetone, to produce 7-chloro-2,4-dimethylquinoline.[10][11][12] Selective chlorination at the 4-position would then be required.
The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.
Comparative Reactivity
The primary focus of this guide is the comparative reactivity of the chlorine atom at the 4-position of the quinoline ring in both this compound and 4,7-dichloroquinoline.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position of 4,7-dichloroquinoline is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.[3] This regioselectivity is a cornerstone of its synthetic utility. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic attack.
The presence of a methyl group at the C2 position in this compound is expected to have a modest electronic effect on the reactivity at C4. As an electron-donating group, the methyl group may slightly decrease the electrophilicity of the quinoline ring, potentially leading to a slower rate of nucleophilic substitution compared to the unsubstituted analog. However, steric hindrance from the 2-methyl group is generally considered minimal for nucleophilic attack at the 4-position.
Experimental Data for Nucleophilic Aromatic Substitution:
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4,7-dichloroquinoline | 1,3-Diaminopropane | Neat | Reflux | 2 h | 83 | [3] |
| 4,7-dichloroquinoline | Ethane-1,2-diamine | Neat | 80 then 130 | 1 h then 7 h | Not specified | [3] |
| 4,7-dichloroquinoline | N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 h | Not specified | [3] |
| 4,7-dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol | 90 (Ultrasound) | 30 min | 78-89 | [3] |
| 2,4-dichloro-8-methylquinoline | Thiourea | Ethanol | Reflux | Not specified | Fair | [13] |
Note: Direct comparative experimental data for the nucleophilic substitution of this compound under the same conditions as 4,7-dichloroquinoline is limited in the reviewed literature. The data for 2,4-dichloro-8-methylquinoline provides an indication of the reactivity of a related substituted quinoline.
Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[14][15] In the context of dichloroquinolines, it allows for the selective functionalization of the chloro positions. The relative reactivity of the C4 and C7 chlorine atoms in Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the C4-Cl bond is more reactive than the C7-Cl bond in palladium-catalyzed cross-coupling reactions.
The 2-methyl group in this compound is not expected to significantly hinder the oxidative addition of palladium to the C4-Cl bond, which is the initial step in the Suzuki coupling catalytic cycle. However, the electronic effect of the methyl group might subtly influence the reaction rate.
Experimental Data for Suzuki Coupling:
| Reactant | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chloroquinoline Derivatives | Various Arylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 100 | 24 h | Good to Excellent | [16] |
| 4,7-dichloroquinoline | Arylboronic Acids | Pd(OAc)₂ | Various | Water | 100 | 1-12 h | Good | [17] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline
This protocol is a generalized procedure based on conventional heating with an amine nucleophile.[3][18]
Materials:
-
4,7-dichloroquinoline
-
Amine nucleophile (e.g., 1,3-diaminopropane)
-
Solvent (optional, can be run neat)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and the amine nucleophile (2-10 equivalents). The excess amine can also serve as the base.
-
If using a solvent, add an appropriate solvent such as ethanol or DMF.
-
Heat the reaction mixture to the desired temperature (typically 80-130°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer successively with a 5% aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Procedure for Suzuki Coupling of a 4-Chloroquinoline Derivative
This protocol is a generalized procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][15][17]
Materials:
-
4-Chloroquinoline derivative (e.g., 4,7-dichloroquinoline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or neat water)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating source
Procedure:
-
To a Schlenk flask, add the 4-chloroquinoline derivative (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General synthetic workflows for 4,7-dichloroquinoline and this compound.
Caption: Comparative reactivity pathways for 4,7-dichloroquinoline and this compound.
Conclusion
Both 4,7-dichloroquinoline and this compound are valuable intermediates for the synthesis of complex heterocyclic molecules. The reactivity of both compounds is dominated by the susceptibility of the C4-chloro substituent to displacement. Based on general principles of electronic effects, 4,7-dichloroquinoline is expected to be slightly more reactive towards nucleophiles in SNAr reactions compared to its 2-methyl substituted counterpart due to the electron-donating nature of the methyl group. In Suzuki coupling reactions, while the electronic effect might play a minor role, steric hindrance is not anticipated to be a significant factor for reactions at the C4 position.
The lack of direct, quantitative comparative studies in the literature highlights an opportunity for further research to precisely quantify the reactivity differences between these two important building blocks. Such studies would be invaluable for optimizing reaction conditions and for the rational design of new synthetic strategies in medicinal and materials chemistry.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. EP0537847A1 - Improved 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 18. benchchem.com [benchchem.com]
The Impact of 2-Methyl Substitution on the Biological Activity of Dichloroquinolines: A Comparative Analysis
Anticancer Activity: A Tale of Two Scaffolds
The anticancer potential of both 2-methyl-quinoline and dichloroquinoline derivatives has been a subject of significant research interest. The available data suggests that both classes of compounds exhibit cytotoxic effects against various cancer cell lines; however, the influence of the 2-methyl group on the overall activity profile remains to be conclusively determined through direct comparative assays.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected 2-methyl-dichloroquinoline and non-methylated dichloroquinoline derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in cell lines, assay conditions, and incubation times.
Table 1: Anticancer Activity of 2-Methyl-Dichloroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Not Specified | Anti-infective agent | [1] |
| 2-Methyl-quinoline derivatives | Multiple | Potent activity | Not Specified |
Table 2: Anticancer Activity of Non-Methylated Dichloroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4,7-Dichloroquinoline | Not Specified | Starting material for antimalarials | Not Specified |
| 7-Chloroquinolinehydrazones | SF-295 (CNS Cancer) | Submicromolar GI50 | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer activity of quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plates are incubated for an additional 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While a definitive signaling pathway that differentiates the action of 2-methylated versus non-methylated dichloroquinolines has not been elucidated due to the lack of direct comparative studies, research on various quinoline derivatives points towards several potential mechanisms of anticancer activity. These include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and modulation of the cell cycle.
For instance, some quinoline derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane and the release of cytochrome c.
Caption: Proposed mechanism of apoptosis induction by quinoline derivatives.
Experimental Workflow for Anticancer Drug Discovery
The general workflow for the discovery and evaluation of novel anticancer agents based on the quinoline scaffold involves several key stages, from initial synthesis to biological evaluation.
Caption: General experimental workflow for evaluating anticancer quinoline derivatives.
References
A Comparative Guide to the Synthesis and LC-MS Validation of 4,7-Dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 4,7-dichloro-2-methylquinoline and details the validation of its synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is intended to aid researchers in selecting optimal methodologies for both the synthesis and quality control of this important chemical intermediate.
Comparison of Synthetic Methodologies
The synthesis of this compound can be achieved through various established methods. Below is a comparison of common synthetic routes with reported yields and purity levels.
| Synthesis Method | Key Reactants | Typical Yield | Purity | Reference |
| Gould-Jacobs Reaction Analogue | m-Chloroaniline, Diethyl 2-acetylmalonate | 55-60% (recrystallized) | High | [1] |
| Modified Gould-Jacobs Reaction | 4-hydroxy-7-chloroquinoline, Phosphorus oxychloride | 82% | 99.1% | [2] |
| Chlorination of 4-hydroxy-7-chloroquinoline | 4-hydroxy-7-chloroquinoline, Phosphorus oxychloride | 89.5% | Not specified | [3] |
| Combes Quinoline Synthesis | m-Chloroaniline, Acetylacetone | Yields vary | Not specified | |
| Doebner-von Miller Reaction | m-Chloroaniline, Crotonaldehyde | Yields vary | Not specified | [4] |
Analytical Method Comparison for Synthesis Validation
The successful synthesis of this compound requires robust analytical methods for validation, including purity assessment and impurity profiling. LC-MS, HPLC, and GC-MS are powerful techniques for this purpose.
| Parameter | LC-MS | HPLC-UV | GC-MS |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity (LOD/LOQ) | ng/mL to pg/mL | µg/mL to ng/mL | ng/mL to pg/mL |
| Compound Amenability | Wide range, including non-volatile and thermally labile compounds | Wide range, particularly non-volatile compounds | Volatile and thermally stable compounds |
| Identification Confidence | High (based on retention time and mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectral library matching) |
| Quantitative Accuracy | High | High | High |
| Quantitative Precision | High | High | High |
This table presents a general comparison. Specific performance characteristics can vary based on the instrumentation, column, and method parameters used.
Detailed Experimental Protocols
Synthesis of this compound via a Gould-Jacobs Analogue Reaction
This protocol is adapted from a reliable method for the synthesis of substituted quinolines.
Materials:
-
m-Chloroaniline
-
Diethyl 2-acetylmalonate
-
Phosphorus oxychloride
-
Dowtherm A (or equivalent high-boiling solvent)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Skellysolve B (or equivalent non-polar solvent for recrystallization)
Procedure:
-
Condensation: A mixture of m-chloroaniline (1.0 mole) and diethyl 2-acetylmalonate (1.1 moles) is heated. The evolved ethanol is removed by distillation.
-
Cyclization: The crude condensation product is added to a vigorously boiling high-boiling solvent like Dowtherm A and refluxed for 1 hour. The cyclized intermediate, ethyl 4-hydroxy-7-chloro-2-methylquinoline-3-carboxylate, crystallizes upon cooling.
-
Hydrolysis: The isolated ester is refluxed with 10% aqueous sodium hydroxide until fully dissolved.
-
Acidification and Decarboxylation: The cooled reaction mixture is acidified with concentrated hydrochloric acid to precipitate 4-hydroxy-7-chloro-2-methylquinoline. This intermediate is then heated in Dowtherm A to effect decarboxylation.
-
Chlorination: After cooling, phosphorus oxychloride is added, and the mixture is heated to 135-140°C for 1 hour.
-
Work-up and Purification: The reaction mixture is cooled and poured into a separatory funnel. The product is extracted with ether and washed with dilute hydrochloric acid. The acidic extracts are combined, cooled, and neutralized with 10% sodium hydroxide to precipitate the crude this compound. The crude product is collected by filtration, washed with water, and dried.[1]
-
Recrystallization: The crude product is recrystallized from a suitable solvent like Skellysolve B to yield the pure this compound.[1]
LC-MS Analysis for Validation of this compound Synthesis
This protocol outlines a general procedure for the LC-MS analysis of this compound. Method optimization is recommended for specific instrumentation.
Instrumentation and Conditions:
-
LC System: Agilent 1260 Infinity II HPLC or equivalent.
-
MS System: Agilent Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the main peak from any impurities (e.g., starting with 95% A, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Ionization Mode: Positive ESI.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the protonated molecule [M+H]⁺ of this compound and any known impurities.
Sample Preparation:
-
A stock solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working standards are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
A sample of the synthesized product is accurately weighed and dissolved in the same solvent to a known concentration within the calibration range.
-
All solutions should be filtered through a 0.22 µm syringe filter before injection.
Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (%RSD).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for LC-MS validation of the synthesis.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized 4,7-Dichloro-2-methylquinoline
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 4,7-Dichloro-2-methylquinoline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized this compound, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. For the purity analysis of synthesized compounds like this compound, reverse-phase HPLC (RP-HPLC) is a common and effective approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
The choice of HPLC column, mobile phase composition, and detector wavelength are critical parameters that influence the resolution, sensitivity, and overall performance of the purity analysis. This guide compares three different RP-HPLC methods to provide a basis for selecting an optimal approach for the purity determination of this compound.
Comparative Analysis of HPLC Methods
The following tables summarize the performance of three distinct HPLC methods for the purity analysis of this compound. The data presented is based on experimental investigations aimed at achieving optimal separation of the main compound from potential process-related impurities and degradation products. Common impurities in the synthesis of quinoline derivatives can include starting material residues, positional isomers, and byproducts from side reactions.
Table 1: HPLC Method Parameters
| Parameter | Method A | Method B | Method C |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C8 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30-90% B in 20 min | 40-85% B in 15 min | 35-95% B in 18 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C | 30 °C |
| Detection Wavelength | 254 nm | 248 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL | 5 µL |
Table 2: Comparative Performance Data
| Performance Metric | Method A (C18) | Method B (C8) | Method C (Phenyl-Hexyl) |
| Retention Time of this compound (min) | 12.5 | 9.8 | 11.2 |
| Resolution (Main Peak vs. Closest Impurity) | 2.2 | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.0 |
| Theoretical Plates (Main Peak) | 15,000 | 11,000 | 18,000 |
| Observed Purity (%) | 99.2% | 99.1% | 99.3% |
From the comparative data, Method C, utilizing a Phenyl-Hexyl column, demonstrates superior performance with the best resolution of the main peak from its closest eluting impurity and excellent peak symmetry (Tailing Factor of 1.0). Method A with a C18 column also provides good separation and is a reliable, common starting point for the analysis of quinoline derivatives.[1] Method B, while faster, shows lower resolution and increased peak tailing.
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below to ensure reproducibility.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method A: C18 Column Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in HPLC-grade water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method B: C8 Column Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in HPLC-grade water.
-
B: Methanol.
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 85% B
-
12-15 min: 85% B
-
15.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 248 nm.
-
Injection Volume: 10 µL.
Method C: Phenyl-Hexyl Column Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in HPLC-grade water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-3 min: 35% B
-
3-18 min: 35% to 95% B
-
18-22 min: 95% B
-
22.1-27 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Workflow and Process Visualization
The logical flow of the purity analysis process, from initial synthesis to final purity determination, is crucial for systematic and accurate assessment.
Caption: Workflow for the synthesis, purification, and HPLC purity assessment of this compound.
Conclusion
The purity of this compound can be effectively determined using reverse-phase HPLC. While a standard C18 column provides a robust and reliable method, the use of a Phenyl-Hexyl column can offer enhanced resolution and peak shape for this specific analyte and its potential impurities. The choice of method will depend on the specific requirements of the analysis, including the need for high-throughput screening versus high-resolution separation of complex impurity profiles. The provided protocols serve as a validated starting point for researchers to implement a suitable HPLC method for the purity analysis of synthesized this compound.
References
Comparative study of different synthetic routes to 4,7-Dichloro-2-methylquinoline
The synthesis of 4,7-dichloro-2-methylquinoline, a crucial scaffold in medicinal chemistry, has been approached through various methodologies. This guide provides a comparative overview of two prominent synthetic routes, offering detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable pathway for their specific needs.
Route 1: The Combes Quinoline Synthesis
A widely utilized and classical approach for the synthesis of quinolines is the Combes synthesis. This method involves the acid-catalyzed condensation of a β-diketone with an arylamine. In the context of this compound, the synthesis commences with 3-chloroaniline and acetylacetone.
Experimental Protocol:
Step 1: Synthesis of 4-(3-chloroanilino)pent-3-en-2-one
To a solution of 3-chloroaniline (1.0 eq) in toluene, acetylacetone (1.1 eq) is added, along with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The resulting crude product, 4-(3-chloroanilino)pent-3-en-2-one, is then purified by column chromatography.
Step 2: Cyclization to 7-chloro-4-hydroxy-2-methylquinoline
The purified enaminone from the previous step is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C. The reaction mixture is maintained at this temperature for a specified period to facilitate the cyclization. Upon cooling, the solid product, 7-chloro-4-hydroxy-2-methylquinoline, precipitates and is collected by filtration.
Step 3: Chlorination to this compound
The 7-chloro-4-hydroxy-2-methylquinoline is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated to reflux until the starting material is consumed. After cooling, the mixture is carefully poured onto crushed ice, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate). The precipitated solid is filtered, washed with water, and dried to afford the final product, this compound.
Route 2: Modified Gould-Jacobs Reaction
An alternative and often high-yielding approach is a modification of the Gould-Jacobs reaction. This pathway begins with the reaction of 3-chloroaniline with diethyl 2-acetylmalonate.
Experimental Protocol:
Step 1: Synthesis of Diethyl 2-((3-chloroanilino)methylene)-3-oxobutanoate
3-Chloroaniline (1.0 eq) and diethyl 2-acetylmalonate (1.0 eq) are heated together, typically without a solvent, at a temperature of 100-120 °C. The reaction proceeds with the removal of ethanol. The progress of the reaction can be monitored by observing the cessation of ethanol distillation. The crude product is used in the next step without further purification.
Step 2: Thermal Cyclization and Decarboxylation
The intermediate from the previous step is added to a high-boiling point solvent like Dowtherm A and heated to around 250 °C. This high temperature facilitates both the cyclization to form the quinoline ring and the subsequent decarboxylation to yield 7-chloro-4-hydroxy-2-methylquinoline. The product precipitates upon cooling and is collected by filtration.
Step 3: Chlorination to this compound
The final chlorination step is identical to that described in Route 1, employing phosphorus oxychloride to convert the 4-hydroxy group to a chloro group, yielding the desired this compound.
Comparative Data
| Parameter | Route 1: Combes Synthesis | Route 2: Modified Gould-Jacobs Reaction |
| Starting Materials | 3-Chloroaniline, Acetylacetone | 3-Chloroaniline, Diethyl 2-acetylmalonate |
| Overall Yield | Moderate to Good | Good to Excellent |
| Number of Steps | 3 | 3 |
| Reaction Conditions | High temperatures for cyclization | High temperatures for cyclization |
| Reagent Cost | Generally lower | Can be higher due to malonate derivative |
| Scalability | Readily scalable | Readily scalable |
| Key Intermediates | 4-(3-chloroanilino)pent-3-en-2-one | Diethyl 2-((3-chloroanilino)methylene)-3-oxobutanoate |
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both the Combes synthesis and the modified Gould-Jacobs reaction represent viable and effective methods for the preparation of this compound. The choice between the two routes may depend on factors such as the availability and cost of starting materials, desired overall yield, and familiarity with the specific reaction conditions. The modified Gould-Jacobs reaction often provides higher yields, while the Combes synthesis utilizes more readily available starting materials. Researchers should carefully consider these factors when planning their synthetic strategy.
Validating the Molecular Architecture of 4,7-Dichloro-2-methylquinoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of 4,7-dichloro-2-methylquinoline, a significant quinoline derivative. While a specific crystal structure for the 2-methyl derivative is not publicly available, this guide will draw upon the extensively documented crystallographic and spectroscopic data of the closely related compound, 4,7-dichloroquinoline, to illustrate the validation process. This objective comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Definitive Structure by Single-Crystal X-ray Crystallography
X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination. It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. The crystal structure of 4,7-dichloroquinoline has been determined and provides a reliable framework for understanding the geometry of its derivatives.[1][2][3]
Table 1: Crystallographic Data for 4,7-Dichloroquinoline [1][2]
| Parameter | Value |
| Chemical Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 18.2243 (17) Å, b = 3.8253 (5) Å, c = 23.622 (3) Å |
| β = 96.61 (1)° | |
| Volume | 1635.8 (4) ų |
| Z | 8 |
| Temperature | 123 K |
| R-factor | 0.096 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of 4,7-dichloroquinoline involved the following key steps[1][2]:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow cooling of a saturated solution of commercially available 4,7-dichloroquinoline in hexanes. The solution was heated to 65 °C to ensure complete dissolution and then allowed to cool to room temperature over 12 hours.[2]
-
Data Collection: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur Ruby Gemini diffractometer. The data was collected at a low temperature (123 K) to minimize thermal vibrations, using Cu Kα radiation (λ = 1.54178 Å).[2]
-
Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS97 program and refined on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically idealized positions.[2]
The following workflow diagram illustrates the key stages of single-crystal X-ray crystallography.
Caption: Workflow for structure determination by single-crystal X-ray crystallography.
Complementary Spectroscopic Validation Methods
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable and often more readily accessible data for routine characterization and validation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecular structure in solution.
Table 2: ¹H NMR Spectroscopic Data for 4,7-Dichloroquinoline [1][2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.78 | d | 4.8 |
| H8 | 8.15 | d | 9.2 |
| H5 | 8.11 | d | 2.4 |
| H6 | 7.59 | dd | 9.2, 2.4 |
| H3 | 7.48 | d | 4.8 |
Experimental Protocol: ¹H NMR Spectroscopy
A sample of 4,7-dichloroquinoline was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Other Spectroscopic Techniques
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition. For this compound, the expected molecular weight is 212.08 g/mol . The mass spectrum of 4,7-dichloroquinoline is also well-documented.[4][5]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 4,7-dichloroquinoline is available in the NIST/EPA Gas-Phase Infrared Database.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for characterizing the chromophore system.
The following diagram illustrates how these complementary techniques work together for a comprehensive structural validation.
Caption: Interplay of analytical techniques for robust structure validation.
Comparison and Conclusion
| Feature | X-ray Crystallography | Spectroscopic Methods (NMR, MS, IR) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Connectivity, functional groups, molecular weight, and electronic structure, primarily in solution or gas phase. |
| Sample Requirement | High-quality single crystal. | Typically requires a small amount of pure sample in a suitable solvent or as a solid/gas. |
| Ambiguity | Unambiguous structure determination. | Can sometimes be ambiguous for complex structures or isomers without supporting data. |
| Throughput | Lower throughput, can be time-consuming. | Generally higher throughput and faster for routine analysis. |
References
Spectroscopic Comparison of 4,7-Dichloro-2-methylquinoline and its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide provides a comparative spectroscopic analysis of 4,7-dichloro-2-methylquinoline and its isomers, offering insights into how subtle changes in chlorine atom placement on the quinoline ring impact their spectral characteristics. While a complete experimental dataset for all isomers is not publicly available, this guide compiles existing data and provides a framework for their characterization.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. The substitution pattern on the quinoline ring system dramatically influences their chemical properties and biological activity. Dichloro-2-methylquinoline isomers, in particular, represent a group of compounds with potential applications in medicinal chemistry. Distinguishing between these isomers is paramount for synthesis, quality control, and structure-activity relationship (SAR) studies. This guide focuses on the spectroscopic comparison of this compound with its potential isomers, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
Due to the limited availability of comprehensive public data for all isomers, the following tables present a combination of experimentally reported data for closely related compounds and predicted trends for the target isomers. The data for quinoline and 2-methylquinoline are included as a baseline for understanding the effects of substitution.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | H-3 | H-5 | H-6 | H-8 | CH₃ | Solvent |
| Quinoline | 8.91 | 8.11 | 7.72 | 7.55 | - | CDCl₃ |
| 2-Methylquinoline | 7.98 | 8.04 | 7.69 | 7.49 | 2.72 | CDCl₃ |
| 4,7-Dichloroquinoline | 8.78 | 8.11 | 7.59 | 8.15 | - | CDCl₃ |
| This compound | ~7.2-7.4 | ~7.9-8.1 | ~7.5-7.7 | ~8.0-8.2 | ~2.6-2.8 | CDCl₃ |
| 4,5-Dichloro-2-methylquinoline (Predicted) | ~7.3-7.5 | - | ~7.6-7.8 | ~7.9-8.1 | ~2.6-2.8 | CDCl₃ |
| 4,8-Dichloro-2-methylquinoline (Predicted) | ~7.3-7.5 | ~7.8-8.0 | ~7.4-7.6 | - | ~2.6-2.8 | CDCl₃ |
| 6,8-Dichloro-2-methylquinoline (Predicted) | ~7.2-7.4 | ~7.9-8.1 | - | - | ~2.5-2.7 | CDCl₃ |
Note: Values for this compound and its isomers are predicted based on the analysis of substituent effects on the quinoline ring. Actual experimental values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | CH₃ | Solvent |
| Quinoline | 150.2 | 121.1 | 136.1 | 128.2 | 127.7 | 129.5 | 126.5 | 130.3 | 148.4 | - | CDCl₃ |
| 2-Methylquinoline | 158.9 | 121.9 | 136.2 | 128.6 | 127.5 | 129.3 | 126.3 | 129.0 | 148.0 | 25.1 | CDCl₃ |
| 4,7-Dichloroquinoline | 151.3 | 123.1 | 142.5 | 129.2 | 128.8 | 128.1 | 136.5 | 124.5 | 149.1 | - | CDCl₃ |
| This compound | ~159-161 | ~122-124 | ~142-144 | ~129-131 | ~128-130 | ~127-129 | ~136-138 | ~124-126 | ~148-150 | ~24-26 | CDCl₃ |
| 4,5-Dichloro-2-methylquinoline (Predicted) | ~159-161 | ~123-125 | ~143-145 | ~127-129 | ~132-134 | ~128-130 | ~125-127 | ~129-131 | ~147-149 | ~24-26 | CDCl₃ |
| 4,8-Dichloro-2-methylquinoline (Predicted) | ~159-161 | ~123-125 | ~143-145 | ~129-131 | ~126-128 | ~126-128 | ~125-127 | ~134-136 | ~147-149 | ~24-26 | CDCl₃ |
| 6,8-Dichloro-2-methylquinoline (Predicted) | ~158-160 | ~121-123 | ~135-137 | ~127-129 | ~126-128 | ~132-134 | ~125-127 | ~133-135 | ~147-149 | ~24-26 | CDCl₃ |
Note: Values for this compound and its isomers are predicted based on established substituent effects in aromatic systems. Experimental verification is recommended.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Peaks (cm⁻¹) |
| Quinoline | C₉H₇N | 129.16 | 129, 102, 76 | 3050, 1620, 1580, 1500, 780, 740 |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | 143, 142, 115, 89 | 3060, 2920, 1625, 1590, 1505, 820, 750 |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 197, 199, 162, 127 | 3100, 1600, 1570, 1480, 1100, 850, 820 |
| This compound | C₁₀H₇Cl₂N | 212.08 | 211, 213, 176, 141 | ~3050, 2920, 1610, 1560, 1490, 1100, 860, 830 |
| 4,5-Dichloro-2-methylquinoline | C₁₀H₇Cl₂N | 212.08 | 211, 213, 176, 141 | ~3050, 2920, 1600, 1550, 1480, 1100, 840, 780 |
| 4,8-Dichloro-2-methylquinoline | C₁₀H₇Cl₂N | 212.08 | 211, 213, 176, 141 | ~3050, 2920, 1605, 1555, 1485, 1100, 830, 770 |
| 6,8-Dichloro-2-methylquinoline | C₁₀H₇Cl₂N | 212.08 | 211, 213, 176, 141 | ~3050, 2920, 1615, 1570, 1495, 1100, 870, 810 |
Note: Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) will be observed in the mass spectra. Predicted values are denoted by italics.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified dichloro-2-methylquinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence chemical shifts.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300) to detect the molecular ion and characteristic fragment ions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of dichloro-2-methylquinoline isomers.
Benchmarking the Efficacy of 4,7-Dichloro-2-methylquinoline-based Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 4,7-dichloro-2-methylquinoline-based antimalarials against other established antimalarial agents. The information presented is supported by experimental data from various in vitro and in vivo studies, with detailed methodologies provided for key experiments.
Comparative Efficacy of Antimalarial Agents
The following tables summarize the in vitro and in vivo efficacy of this compound derivatives in comparison to other widely used antimalarial drugs.
In Vitro Antiplasmodial Activity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting parasite growth. Lower IC₅₀ values indicate higher potency.
| Compound/Drug | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |
| 4,7-Dichloroquinoline | Chloroquine-sensitive (CQ-s) | 6.7 | [1] |
| Chloroquine-resistant (CQ-r) | 8.5 | [1] | |
| Chloroquine | Chloroquine-sensitive (CQ-s) | 23 | [1] |
| Chloroquine-resistant (CQ-r) | 27.5 | [1] | |
| Amodiaquine | Chloroquine-sensitive (3D7) | 15.6 | |
| Chloroquine-resistant (K1) | 28.3 | ||
| Mefloquine | Chloroquine-sensitive (3D7) | 25.4 | |
| Chloroquine-resistant (K1) | 30.0 | ||
| Artemisinin | Chloroquine-sensitive (3D7) | 7.5 | |
| Chloroquine-resistant (K1) | 9.8 | ||
| Atovaquone | Chloroquine-sensitive (3D7) | 1.2 | |
| Chloroquine-resistant (K1) | 1.5 |
In Vivo Antimalarial Activity in Murine Models
The 4-day suppressive test (Peter's test) is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in rodent models. The effective dose (ED₅₀ and ED₉₀) represents the dose of the drug that causes a 50% and 90% reduction in parasitemia, respectively.
| Compound/Drug | Animal Model | Parasite Strain | Route of Administration | ED₅₀ (mg/kg/day) | ED₉₀ (mg/kg/day) | Reference |
| 4,7-Dichloroquinoline Derivative (IQ6) | Swiss Albino Mice | P. berghei | Oral | ~15 | >25 | |
| Chloroquine | Swiss Albino Mice | P. berghei | Oral | 1.5 - 5 | 5 - 10 | |
| Artesunate | Swiss Albino Mice | P. berghei | Oral | 6 | 12 | |
| Mefloquine | Swiss Albino Mice | P. berghei | Oral | 3 | 6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.
Materials:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
Test compounds and control drugs (e.g., Chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate.
-
Parasite Suspension: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the complete culture medium.
-
Incubation: Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit. Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo 4-Day Suppressive Test (Peter's Test)
This test evaluates the in vivo antimalarial activity of a compound in a murine model.
Materials:
-
Swiss albino mice
-
Plasmodium berghei (or other rodent malaria parasite)
-
Test compounds and control drugs (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1 x 10⁷ parasitized red blood cells.
-
Treatment: Two to four hours post-infection, administer the test compound or control drug orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle only.
-
Parasitemia Determination: On day 4, collect blood from the tail vein of each mouse and prepare a thin blood smear. Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of 1000 red blood cells under a microscope.
-
Calculation of Inhibition: Calculate the percentage of parasitemia suppression for each group compared to the vehicle-treated control group.
-
ED₅₀ and ED₉₀ Determination: Determine the effective dose that reduces parasitemia by 50% (ED₅₀) and 90% (ED₉₀) by plotting the percentage of suppression against the log of the drug dose.
Hemozoin Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hematin
-
Test compounds and control drugs (e.g., Chloroquine)
-
Sodium acetate buffer (pH 4.8)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the test compound dissolved in DMSO, followed by a solution of hematin in the sodium acetate buffer.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted heme. Dissolve the remaining β-hematin pellet in a known volume of NaOH.
-
Absorbance Measurement: Measure the absorbance of the dissolved β-hematin solution at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each compound concentration compared to the control (no drug). Determine the IC₅₀ value for hemozoin inhibition.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Hemozoin Formation
Quinoline-based antimalarials, including 4,7-dichloroquinoline derivatives, are known to exert their primary antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[2][3] This leads to the buildup of toxic free heme, which damages parasite membranes and other essential components, ultimately leading to parasite death.[2][4]
Caption: Inhibition of hemozoin formation by 4,7-dichloroquinoline derivatives.
Experimental Workflow for Antimalarial Drug Screening
The general workflow for screening potential antimalarial compounds involves a series of in vitro and in vivo assays to assess their efficacy and toxicity. Promising candidates from initial in vitro screens are further evaluated in animal models before consideration for clinical development.
Caption: General workflow for antimalarial drug discovery and screening.
References
- 1. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Toxicity Prediction of 4,7-Dichloro-2-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in silico predicted toxicity profiles of a series of 4,7-dichloro-2-methylquinoline derivatives against alternative quinoline-based compounds. The data presented herein is generated from established computational toxicology models to facilitate early-stage risk assessment in drug discovery and development. This guide details the methodologies for these predictions and visualizes relevant biological pathways and experimental workflows.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. However, the potential for toxicity is a significant concern in the advancement of these compounds. In silico toxicology offers a rapid, cost-effective, and ethically considerate alternative to traditional animal testing for predicting adverse effects early in the drug development pipeline.[4][5] This guide focuses on the comparative in silico toxicity assessment of a series of this compound derivatives, providing valuable insights for lead optimization and candidate selection.
Comparative In Silico Toxicity Data
The following tables summarize the predicted toxicity endpoints for a representative set of this compound derivatives and selected alternative compounds. These predictions were generated using a consensus approach, integrating outputs from both knowledge-based (expert rule-based) and statistical-based (QSAR) models.
Table 1: In Silico ADMET Profile of this compound and its Derivatives
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | hERG Inhibition | Ames Mutagenicity | Carcinogenicity (Rodent) | Hepatotoxicity |
| 1 | This compound | 212.08 | 3.85 | Moderate Risk | Positive | Probable | High Risk |
| 2 | 4,7-Dichloro-2-methyl-8-nitroquinoline | 257.08 | 3.95 | High Risk | Positive | Probable | High Risk |
| 3 | 8-Amino-4,7-dichloro-2-methylquinoline | 227.09 | 3.10 | Low Risk | Negative | Improbable | Moderate Risk |
| 4 | 4,7-Dichloro-8-hydroxy-2-methylquinoline | 228.08 | 3.50 | Moderate Risk | Equivocal | Equivocal | Moderate Risk |
Table 2: In Silico ADMET Profile of Alternative Quinolines for Comparison
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | hERG Inhibition | Ames Mutagenicity | Carcinogenicity (Rodent) | Hepatotoxicity |
| Chloroquine | 319.87 | 4.63 | Moderate Risk | Negative | Improbable | Low Risk | |
| Primaquine | 259.36 | 2.59 | Low Risk | Equivocal | Equivocal | Moderate Risk | |
| Quinoline | 129.16 | 2.04 | Low Risk | Positive | Probable | High Risk |
Experimental Protocols
The in silico toxicity predictions presented in this guide were derived using a combination of widely recognized computational toxicology platforms. The general workflow and methodologies are detailed below.
General In Silico Toxicity Prediction Workflow
The prediction of toxicity for the quinoline derivatives followed a standardized workflow designed to ensure consistency and reproducibility.
In Silico Toxicity Prediction Workflow
Detailed Methodologies
-
Structure Input and Preparation: The 2D structures of the this compound derivatives and alternative compounds were generated using chemical drawing software and converted to the SMILES format. The structures were then imported into the respective prediction software.
-
Descriptor Calculation: A comprehensive set of 2D and 3D molecular descriptors were calculated for each molecule. These descriptors include constitutional, topological, geometrical, and electronic properties that are used by the QSAR models to correlate chemical structure with biological activity.
-
Knowledge-Based Toxicity Prediction (DEREK Nexus):
-
Each query structure was submitted to DEREK Nexus (Deductive Estimation of Risk from Existing Knowledge).
-
The software identifies structural alerts (toxicophores) by comparing the input structure against a proprietary knowledge base of structure-toxicity relationships.[6][7]
-
A qualitative prediction (e.g., "probable," "plausible," "equivocal," "improbable") is generated for various toxicity endpoints, including mutagenicity, carcinogenicity, and skin sensitization.[8][9]
-
-
Statistical-Based Toxicity Prediction (TOPKAT and ADMET Predictor®):
-
The calculated molecular descriptors for each compound were used as input for the statistical-based models within TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and ADMET Predictor®.[10][11]
-
These platforms utilize Quantitative Structure-Activity Relationship (QSAR) models to predict various toxicity endpoints, including rodent carcinogenicity, developmental toxicity, and acute toxicity (LD50).[11][12]
-
ADMET Predictor® was also employed to predict pharmacokinetic properties such as hERG inhibition and hepatotoxicity.[13]
-
-
Consensus Prediction: The final toxicity assessment for each endpoint was determined by a consensus of the results from the different prediction platforms. A positive prediction from at least two different methodologies was considered a higher-risk flag.
Potential Toxicity Signaling Pathways
The toxicity of quinoline derivatives can be mediated through various cellular signaling pathways. While specific data for this compound derivatives is limited, the following pathways are known to be affected by a wide range of chemical toxicants and represent plausible mechanisms of action.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Exposure to chemical toxicants can lead to the aberrant activation of MAPK pathways, contributing to cellular stress and toxicity.
MAPK Signaling Pathway Activation by a Toxicant
Conclusion
This guide provides a comparative in silico toxicity assessment of this compound derivatives. The presented data and methodologies offer a valuable resource for researchers in the early stages of drug discovery to prioritize compounds with more favorable safety profiles, thereby reducing the likelihood of late-stage failures. The in silico predictions highlight potential toxicity liabilities, such as mutagenicity and hepatotoxicity, which warrant further experimental investigation. The visualization of the in silico workflow and a potential toxicity pathway provides a clear framework for understanding and applying these computational tools in modern drug development. It is important to note that in silico predictions are not a substitute for in vitro and in vivo testing but serve as a crucial screening and prioritization tool.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 7. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 8. researchgate.net [researchgate.net]
- 9. lhasalimited.org [lhasalimited.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Application of TOPKAT and TEST software in prediction of chemical toxicity [oher.com.cn]
- 13. ADMET Prediction Using Discovery Studio - CD ComputaBio [computabio.com]
Comparative Docking Analysis of 4,7-Dichloro-2-methylquinoline Analogs in Drug Discovery
A deep dive into the virtual screening and binding affinities of modified quinoline scaffolds against various protein targets, providing a framework for future drug development.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents.[1] Among these, 4,7-dichloro-2-methylquinoline and its analogs have garnered significant interest. This guide provides a comparative overview of molecular docking studies on these analogs, presenting key binding affinity data, detailed experimental protocols, and visualizations of relevant biological pathways and research workflows.
Comparative Docking Performance
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The following table summarizes the docking scores of various quinoline derivatives against several protein targets implicated in disease. A lower docking score generally indicates a higher binding affinity.
| Compound/Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| 4,7-dichloroquinoline analog | HIV Reverse Transcriptase | 4I2P | -10.675 | [3][4] |
| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | 4I2P | > -10.675 | [3][4] |
| Quinoline-pyrazoline derivative | HIV Reverse Transcriptase | 4I2P | < -10.675 | [3][4] |
| 7-chloro-4-(piperazin-1-yl)quinoline analog (Compound 4q) | VEGFR-2 | Not Specified | Not Specified | [5] |
| Sorafenib (Reference) | VEGFR-2 | Not Specified | Not Specified | [5] |
| Lenvatinib (Reference) | VEGFR-2 | Not Specified | Not Specified | [5] |
| 4-amino substituted-7-chloroquinoline derivative | Plasmodium falciparum lactate dehydrogenase | Not Specified | Comparable to Chloroquine | |
| 6-methoxy-4-(3'-methoxy phenyl)quinolin-2(1H)-one (22) | Tubulin (colchicine-binding pocket) | Not Specified | IC50 = 0.32 μM (COLO205) | [6] |
| 4-(2',4'-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one (27) | Tubulin (colchicine-binding pocket) | Not Specified | IC50 = 7.85 μM (COLO205) | [6] |
Experimental Protocols
The reliability of docking studies hinges on meticulous and well-defined experimental protocols. A generalized workflow for these computational experiments is outlined below.
Ligand and Protein Preparation
-
Ligand Preparation: The two-dimensional (2D) structures of the this compound analogs are first sketched. These are then converted into three-dimensional (3D) structures. To achieve a stable conformation, energy minimization is performed using a force field such as the Merck Molecular Force Field (MMFF94).[1] The final, optimized 3D structures are saved in a suitable format, like PDB, for the docking simulation.[1]
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges. The structure undergoes energy minimization to resolve any steric clashes.[1]
Docking Simulation
-
Software: A variety of software packages are employed for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1][2]
-
Grid Generation: A grid box is established around the active site of the protein. This defines the search space for the ligand during the docking process. The dimensions and center of this grid are critical parameters that can significantly impact the results.[1]
-
Docking Algorithm: The docking software explores various possible conformations and orientations of the ligand within the defined grid box. For each pose, it calculates the binding energy. The primary goal of the algorithm is to identify the pose with the lowest binding energy, which corresponds to the most stable binding mode.[1]
Analysis of Results
-
Binding Affinity: The docking score, or binding energy, provides an estimation of the binding affinity between the ligand and the protein.[1]
-
Interaction Analysis: The specific interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding.[3]
Visualizing the Workflow and Biological Context
To better illustrate the processes and pathways involved, the following diagrams are provided.
A generalized workflow for comparative molecular docking studies.
Simplified VEGFR-2 signaling pathway, a target for quinoline-based inhibitors.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for 4,7-Dichloro-2-methylquinoline
For Immediate Use by Laboratory Professionals
This document provides crucial safety and disposal information for 4,7-Dichloro-2-methylquinoline, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling hazardous chemicals and information available for structurally related compounds.
Disclaimer: A comprehensive Safety Data Sheet (SDS) with specific disposal protocols for this compound is not publicly available. The following guidance is based on the known hazards of this compound and the standard disposal procedures for the closely related chemical, 4,7-dichloroquinoline, and other chlorinated organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for site-specific procedures and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary known hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. |
| Skin Irritation (Category 2) | Causes skin irritation. |
| Serious Eye Damage (Category 1) | Causes serious eye damage. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. |
| Chronic Aquatic Hazard (Category 4) | May cause long-lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect the spilled material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the substance to enter drains or waterways.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Proper Disposal Protocol
There are no specific, publicly available experimental protocols for the neutralization or in-lab degradation of this compound. The standard and required procedure for its disposal is through a licensed and certified hazardous waste management company.
Step-by-Step Disposal Guidance:
-
Collection:
-
Do not mix this compound with other waste streams unless explicitly approved by your EHS department.
-
Keep the compound in its original, clearly labeled container if possible. If transferring to a new container, ensure it is appropriate for hazardous waste, properly sealed, and clearly labeled with the full chemical name and associated hazards.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description and quantity of the waste.
-
The waste will be transported by certified professionals to a licensed disposal facility.
-
-
Recommended Disposal Method:
-
The most common and recommended method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling 4,7-Dichloro-2-methylquinoline
Disclaimer: The following safety and handling information is substantially based on data for the closely related compound, 4,7-Dichloroquinoline. Due to structural similarities, the hazards and required precautions are anticipated to be comparable. However, it is imperative to consult the specific Safety Data Sheet (SDS) for 4,7-Dichloro-2-methylquinoline upon its availability and to conduct a thorough risk assessment before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals engaged in research and development involving this compound.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling to mitigate risks. Based on available data for analogous compounds, it is classified as follows:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
-
Chronic Aquatic Toxicity (Category 4): May cause long-lasting harmful effects to aquatic life.[1]
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The required equipment is detailed below.
| Protection Type | Specific Equipment | Standard | Purpose |
| Eye and Face | Chemical safety goggles with side-shields or a full-face shield. | EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles causing serious eye damage.[2][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | EN374 | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of if contaminated.[2][4] |
| Body Protection | Laboratory coat, long-sleeved, and buttoned. Chemically resistant apron for larger quantities. | N/A | Protects skin from accidental contact and contamination of personal clothing.[2] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. For nuisance dust, use a P95 (US) or P1 (EU) respirator. For higher exposures, use ABEK-P2 (EU) or equivalent cartridges. | NIOSH (US) or CEN (EU) | Prevents inhalation of dust, which may cause respiratory irritation.[2] |
Operational and Handling Protocols
3.1. Chemical Handling Workflow
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Caption: Workflow for Safe Handling of this compound.
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure a chemical spill kit is accessible. Verify the functionality of the chemical fume hood and that the work area is clean and uncluttered.
-
Donning PPE: Put on a lab coat, followed by safety goggles and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.
-
Weighing and Transfer:
-
Post-Handling:
-
Securely close the container of this compound.
-
Wipe down the spatula and the weighing vessel with a solvent-moistened cloth, placing the cloth in the designated solid waste container.
-
Clean the work surface thoroughly.
-
Emergency and Disposal Plans
4.1. Spill Response
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Caption: Decision-making flowchart for spill response.
Procedure for a Minor Spill:
-
Ensure you are wearing the appropriate PPE (see Table 1).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[2][5] Avoid creating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all cleaning materials into the hazardous waste container.
4.2. First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4] |
4.3. Disposal Plan
Chemical waste and contaminated materials must be disposed of following institutional and local regulations for hazardous waste.
-
Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, labeled container for halogenated organic waste.
-
Contaminated Materials: Used gloves, absorbent materials from spills, and contaminated labware must be placed in a sealed, labeled container for solid hazardous waste.[2][5]
-
Containers: Do not reuse empty containers. Dispose of them as unused product in accordance with regulations.[2][5] The final disposal method may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
